Product packaging for Lanthanum(III)chloride(Cat. No.:CAS No. 11098-96-7)

Lanthanum(III)chloride

Cat. No.: B8816411
CAS No.: 11098-96-7
M. Wt: 245.26 g/mol
InChI Key: ICAKDTKJOYSXGC-UHFFFAOYSA-K
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Description

Contemporary Significance in Inorganic and Coordination Chemistry

In the realm of inorganic and coordination chemistry, lanthanum(III) chloride is recognized for its role as a mild Lewis acid. wikipedia.orgwikidoc.org This property allows it to catalyze various chemical reactions under nearly neutral conditions, such as the conversion of aldehydes to acetals. wikipedia.orgatamanchemicals.comwikidoc.org Its catalytic activity is also harnessed in the high-pressure oxidative chlorination of methane (B114726) to produce chloromethane (B1201357). wikipedia.orgatamanchemicals.com

The coordination chemistry of lanthanum(III) is a field of active research. In its trichloride (B1173362) form, the lanthanum ion exhibits a 9-coordinate geometry, specifically a tricapped trigonal prismatic structure. wikipedia.org Researchers have explored the coordination of lanthanum(III) in various solutions, such as in methanol (B129727), to understand its complex formation. acs.org Furthermore, lanthanum(III) chloride has been used in the synthesis of coordination polymers. For instance, it forms one-dimensional 'ladder-type' coordination polymers with water-soluble p-sulfonatothiacalix rareearths.comarene. sigmaaldrich.com

Interdisciplinary Research Trajectories and Applications

The applications of lanthanum(III) chloride extend across multiple scientific disciplines, showcasing its versatility.

Organic Synthesis: As a mild and inexpensive Lewis acid catalyst, lanthanum(III) chloride and its heptahydrate form are utilized in a variety of organic transformations. sigmaaldrich.comsigmaaldrich.comresearchgate.net It is effective in promoting reactions such as the Knoevenagel condensation for preparing substituted alkenes and the synthesis of highly functionalized piperidine (B6355638) derivatives. sigmaaldrich.comsigmaaldrich.com It also catalyzes the chemo- and regioselective enamination of β-dicarbonyl compounds, which are important intermediates for various biologically active molecules. arkat-usa.org

Materials Science: Lanthanum(III) chloride is a key ingredient in the synthesis of various advanced materials. nanorh.com When doped with cerium, it functions as a scintillator material used in gamma detectors and other radiation detection applications. wikipedia.orgthermofisher.krthermofisher.com It also serves as a precursor for the synthesis of lanthanum-based ceramics, phosphors for lighting and displays, and semiconductor materials. nanorh.com In the realm of nanotechnology, it has been used to synthesize lanthanum phosphate (B84403) nanorods and as a dopant to enhance the optical properties of ZnO nanoparticles. alfachemic.comsigmaaldrich.com

Biochemical and Environmental Research: In biochemical research, lanthanum(III) chloride is known for its ability to block the activity of divalent cation channels, particularly calcium channels. wikipedia.orgsamaterials.comalfa-chemistry.com Environmentally, it is employed in water treatment processes to remove phosphates from solutions, thereby preventing algae growth in swimming pools and other aquatic systems. wikidoc.orgsamaterials.comtreibacher.com It also shows potential in environmental remediation by catalyzing the conversion of pollutants like nitrogen oxides (NOx) and volatile organic compounds (VOCs) into less harmful substances. wikipedia.org

Historical Context of Lanthanide Chemistry with a Focus on Chloride Systems

The story of lanthanum and its compounds is deeply rooted in the history of lanthanide chemistry, which began in the late 18th century with the discovery of a strange black mineral called gadolinite in Ytterby, Sweden. unacademy.comlibretexts.org The elements within this series were initially termed "rare earths" not because of their scarcity, but due to the difficulty in separating them from one another in their mineral ores. unacademy.comwikipedia.org

Lanthanum itself was discovered in 1839 by the Swedish chemist Carl Gustaf Mosander. wikipedia.orgrsc.orgchemicool.com He found it as an impurity within cerium nitrate (B79036), leading to its name from the Greek word "lanthanein," meaning "to lie hidden." wikipedia.orgrsc.org Mosander was able to isolate this new element by partially decomposing cerium nitrate and treating the resulting oxide with dilute nitric acid. wikipedia.orgchemicool.com

The separation of lanthanides proved to be a significant challenge for 19th-century chemists due to their remarkably similar chemical properties. unacademy.comnumberanalytics.com Chloride compounds played a role in these early separation efforts. For instance, Mosander obtained an impure metallic form of lanthanum from its chloride. chemicool.com The production of relatively pure lanthanum metal was not achieved until 1923, through the electrolysis of the fused halides. wikipedia.orgchemicool.com The development of efficient separation techniques, often involving chloride systems, was crucial for unlocking the individual properties and applications of each lanthanide element.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3La B8816411 Lanthanum(III)chloride CAS No. 11098-96-7

Properties

CAS No.

11098-96-7

Molecular Formula

Cl3La

Molecular Weight

245.26 g/mol

IUPAC Name

lanthanum(3+);trichloride

InChI

InChI=1S/3ClH.La/h3*1H;/q;;;+3/p-3

InChI Key

ICAKDTKJOYSXGC-UHFFFAOYSA-K

Canonical SMILES

[Cl-].[Cl-].[Cl-].[La+3]

Origin of Product

United States

Synthetic Methodologies for Lanthanum Iii Chloride

Anhydrous Lanthanum(III) Chloride Preparation

Producing anhydrous LaCl₃ is challenging due to the high hygroscopicity of the compound and its tendency to undergo hydrolysis at elevated temperatures, which forms lanthanum oxychloride (LaOCl). google.comhalide-crylink.com Several specialized methods have been developed to circumvent this issue.

Ammonium (B1175870) Chloride Route

A widely employed method for synthesizing anhydrous LaCl₃ is the ammonium chloride route, which typically starts with lanthanum oxide (La₂O₃). wikiwand.com This process involves a two-step thermal reaction. wikiwand.com

Formation of an Intermediate Salt : Lanthanum oxide is heated with an excess of ammonium chloride (NH₄Cl). This reaction forms the intermediate ammonium pentachloridolanthanate ((NH₄)₂LaCl₅). wikiwand.com

Thermal Decomposition : The intermediate salt is subsequently heated under a vacuum, causing it to decompose into anhydrous lanthanum(III) chloride, ammonia, and hydrogen chloride gas. wikiwand.com

While effective, this method requires careful control to prevent the formation of oxychloride impurities. stackexchange.com

Table 1: Key Parameters of the Ammonium Chloride Route wikiwand.com

StepReactionTemperatureConditions
1La₂O₃ + 10NH₄Cl → 2(NH₄)₂LaCl₅ + 6H₂O + 6NH₃200–250°CSolid-state heating
2(NH₄)₂LaCl₅ → LaCl₃ + 2HCl + 2NH₃350–400°CVacuum heating

Chlorination Roasting Dehydration Techniques

Chlorination roasting is a technique designed to dehydrate hydrated lanthanum(III) chloride (LaCl₃·7H₂O) without causing hydrolysis. This is achieved by heating the hydrated salt in a controlled atmosphere of dry hydrogen chloride (HCl) gas. google.com The presence of HCl gas suppresses the hydrolysis reaction that would otherwise produce lanthanum oxychloride. google.com

The process involves gradually increasing the temperature to allow for the progressive removal of water molecules. google.com Research has shown that sintering LaCl₃·7H₂O at 220-230°C for 6-7 hours in a dried HCl atmosphere is effective for preparing high-purity anhydrous LaCl₃. researchgate.net

Table 2: Typical Conditions for Chlorination Roasting Dehydration google.com

Starting MaterialAtmosphereTemperature ProfileRoasting Time
LaCl₃·7H₂ODry Hydrogen Chloride (HCl)Gradually increased to 200–300°C5–10 hours

Another approach involves the stepwise heating of the hydrated salt in a non-oxidizing oven. For example, heating to 70°C yields LaCl₃·3H₂O, followed by heating to 160°C to obtain LaCl₃·H₂O, and finally to 250°C to produce the anhydrous form. google.com

Chemical Vapor Transport Approaches

Chemical vapor transport (CVT) represents a more sophisticated method for synthesizing high-purity anhydrous crystals. In this technique, a solid material is reacted with a gaseous transport agent in a sealed vessel (typically a quartz ampoule) that has a temperature gradient. google.commdpi.com For LaCl₃ synthesis, lanthanum oxide can be used as the starting material and anhydrous aluminum chloride (AlCl₃) as the transport agent. google.com

In the hotter zone of the vessel, the reactants form a volatile complex, such as gaseous LaAl₃Cl₁₂. google.com This gaseous complex then diffuses to the cooler zone, where it decomposes, depositing high-purity crystals of anhydrous LaCl₃. google.com While capable of producing very pure products, CVT methods often have demanding technical requirements and may not be suitable for large-scale production. google.com

Advanced Chlorination Processes in Anhydrous Environments

Direct chlorination of lanthanum oxide using chlorine gas (Cl₂) at high temperatures is another route to anhydrous LaCl₃. researchgate.netnih.gov Studies of the La₂O₃(s)-Cl₂(g) reactive system show a two-stage process. First, solid lanthanum oxychloride (LaOCl) is formed. nih.gov At temperatures above 850°C, this oxychloride is further chlorinated to produce molten lanthanum(III) chloride. researchgate.netnih.gov

Another advanced chlorination method involves the use of chlorinating agents like carbon tetrachloride (CCl₄). Heating lanthanum oxide in a flow of carbon tetrachloride vapor at approximately 500°C can also yield the anhydrous chloride. stackexchange.com

Hydrated Lanthanum(III) Chloride Synthesis

Hydrated lanthanum(III) chloride, most commonly the heptahydrate (LaCl₃·7H₂O), is the more stable form under ambient conditions and is simpler to synthesize. It is typically prepared by dissolving a lanthanum-containing precursor in hydrochloric acid. camorareearth.comchemicalbook.com

Reactive Crystallization Methods

Reactive crystallization is a common and straightforward method for producing hydrated lanthanum(III) chloride. The process begins by dissolving a basic lanthanum salt, such as lanthanum oxide (La₂O₃) or lanthanum carbonate (La₂(CO₃)₃), in hydrochloric acid. camorareearth.comchemicalbook.com

La₂O₃ + 6HCl → 2LaCl₃ + 3H₂O

The resulting solution is then filtered to remove any insoluble impurities and concentrated by evaporation. google.com Upon cooling, the hydrated salt, typically LaCl₃·7H₂O, crystallizes from the solution. google.com

A related method is used to synthesize lanthanum hydroxychloride (La(OH)₂Cl), which can serve as a precursor to LaOCl. nih.govrsc.org This involves the controlled addition of a base, such as ammonium hydroxide (B78521) (NH₄OH), to a lanthanum chloride solution containing a high concentration of chloride ions (from NH₄Cl). nih.govrsc.org The reaction conditions, particularly temperature and the concentration of chloride ions, are critical in determining whether La(OH)₂Cl or lanthanum hydroxide (La(OH)₃) precipitates. rsc.org

Table 3: Influence of Reaction Conditions on Lanthanum Hydroxychloride Synthesis rsc.org

Reaction TemperatureNH₄Cl Concentration (mol/L)Resulting Product
80°C≥ 2La(OH)₂Cl
80°C< 2La(OH)₃
70°C3La(OH)₂Cl
60°CAnyLa(OH)₃

Solution-Based Preparations of Hydrates

The synthesis of lanthanum(III) chloride hydrates (LaCl₃·nH₂O) from aqueous solutions is a prevalent and well-documented methodology, favored for its operational simplicity. This approach typically involves the reaction of a lanthanum-containing precursor, such as lanthanum oxide, lanthanum carbonate, or lanthanum hydroxide, with hydrochloric acid, followed by crystallization from the resulting solution. atamanchemicals.comcamorareearth.com The most common hydrate (B1144303) formed under ambient conditions is the heptahydrate (LaCl₃·7H₂O). atamanchemicals.com

The general process involves several key stages: acidic dissolution of the lanthanum precursor, filtration to remove any insoluble matter, concentration of the solution through evaporation, and finally, cooling to induce crystallization of the hydrated salt. google.com

Dissolution in Hydrochloric Acid

The initial and most crucial step is the dissolution of a suitable lanthanum compound in aqueous hydrochloric acid (HCl). The choice of precursor often depends on availability and purity requirements.

From Lanthanum Oxide (La₂O₃): Lanthanum oxide powder is dissolved in hydrochloric acid. rare.earth The reaction proceeds according to the following equation:

La₂O₃ + 6HCl → 2LaCl₃ + 3H₂O rare.earth

From Lanthanum Carbonate (La₂(CO₃)₃): Lanthanum carbonate is another common starting material. camorareearth.com Its reaction with HCl is characterized by the evolution of carbon dioxide gas:

La₂(CO₃)₃ + 6HCl → 2LaCl₃ + 3CO₂ + 3H₂O camorareearth.com

In a documented procedure, lanthanum carbonate powder is added to dilute HCl (mass fraction <20%) with continuous stirring for 1 to 5 hours, until the solution's pH stabilizes between 2 and 3. google.com

From Lanthanum Hydroxide (La(OH)₃): Lanthanum hydroxide can also be readily dissolved in hydrochloric acid to form lanthanum chloride and water. atamanchemicals.com

La(OH)₃ + 3HCl → LaCl₃ + 3H₂O

Purification and Crystallization

Following complete dissolution of the precursor, the solution undergoes a series of purification and concentration steps to isolate the hydrated lanthanum(III) chloride crystals.

Filtration: The raw solution is first filtered to eliminate any undissolved impurities or residues. google.com

Micro-filtration: To remove finer colloidal particles, the solution is often passed through a micro-filter with a pore size typically ranging from 0.5 to 1 μm. google.com

Concentration: The purified filtrate is then concentrated. This is commonly achieved by heating the solution in a water bath or through controlled evaporation at elevated temperatures, such as 150°C, to produce a saturated or near-saturated solution. atamanchemicals.comgoogle.com

Crystallization: The concentrated solution is subsequently cooled to ambient temperatures (e.g., 20°C) to facilitate the crystallization of the hydrated salt. google.com This process of natural crystallization can take between 12 and 24 hours. google.com The resulting product is typically lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O), which appears as white, crystalline solids. atamanchemicals.com

The obtained crystals can be separated from the mother liquor by filtration and then dehydrated to a certain extent if lower hydrates are desired. For instance, controlled heating in a non-oxidation oven can yield specific hydrates; heating to 70°C can produce LaCl₃·3H₂O, while further heating to 160°C can yield LaCl₃·H₂O. google.com

Research Findings on Solution-Based Synthesis

The table below summarizes typical conditions and products for the solution-based synthesis of lanthanum(III) chloride hydrates as documented in scientific literature and patents.

PrecursorReagentpHProcess StepsProductCitation(s)
Lanthanum Carbonate (La₂(CO₃)₃)Dilute Hydrochloric Acid (<20%)2-31. Stirring (1-5h)2. Filtration3. Micro-filtration (0.5-1 µm)4. Evaporative concentration (150°C)5. Cooling (20°C) & Crystallization (12-24h)LaCl₃·nH₂O (initially), can be dehydrated to LaCl₃·3H₂O and LaCl₃·H₂O google.com
Lanthanum Oxide (La₂O₃)Hydrochloric AcidNot Specified1. Dissolution2. Concentration on water bath3. CrystallizationLaCl₃·7H₂O atamanchemicals.com
Lanthanum Hydroxide (La(OH)₃)Hydrochloric AcidNot Specified1. Dissolution2. Concentration on water bath3. CrystallizationLaCl₃·7H₂O atamanchemicals.com

Coordination Chemistry of Lanthanum Iii Systems

Ligand Complexation and Coordination Number Diversity

The La(III) ion's large ionic radius and high positive charge contribute to its ability to form complexes with a range of coordination numbers, typically from 6 to 10, although higher numbers have been observed. stanfordmaterials.comijarse.com This flexibility in coordination allows for the assembly of various molecular geometries. novapublishers.com

Formation of Aquo Complexes, e.g., La(H₂O)₉³⁺

In aqueous solutions, the lanthanum(III) ion is hydrated, forming aquo complexes. The most stable and well-characterized of these is the nonahydrated lanthanum(III) ion, [La(H₂O)₉]³⁺. cdnsciencepub.comresearchgate.net Computational studies using density functional theory (DFT) have confirmed that the tricapped trigonal prismatic geometry is the most stable arrangement for this complex. cdnsciencepub.com In this structure, there are two distinct groups of water molecules: six at the vertices of the trigonal prism and three "capping" the rectangular faces. researchgate.net The average La-O bond lengths for the equatorial and axial water molecules are slightly different, calculated to be 2.581 Å and 2.557 Å, respectively. cdnsciencepub.com The coordination number of nine for the aqueous La³⁺ ion is supported by various experimental techniques, including EXAFS and X-ray diffraction. cdnsciencepub.comresearchgate.netacademie-sciences.fr

Chloride Complexation and Speciation, e.g., LaCl(H₂O)₈²⁺, LaCl₂(H₂O)₆⁺, LaCl₃(H₂O)₄⁰

In the presence of chloride ions, the aquo complexes of lanthanum(III) can undergo stepwise substitution of water molecules by chloride ligands. This results in the formation of various chloro-aquo complexes. cdnsciencepub.com Raman spectroscopy studies have identified the presence of LaCl(H₂O)₈²⁺ and LaCl₂(H₂O)₆⁺ in lanthanum chloride solutions. cdnsciencepub.comunene.cauoguelph.ca The formation of these inner-sphere complexes involves the direct bonding of chloride to the lanthanum ion. scholaris.ca

Computational studies have predicted the existence of these species as well as a neutral complex, LaCl₃(H₂O)₄. cdnsciencepub.comresearchgate.net However, the LaCl₃(H₂O)₄ species has not been experimentally identified in Raman spectra. unene.cauoguelph.ca The formation of these chloride complexes is an equilibrium process, with the relative concentrations of each species dependent on the chloride concentration. researchgate.net

Table 1: Identified Lanthanum(III) Chloride Complexes and Their Properties

SpeciesFormulaCoordination NumberExperimental Evidence
Monochloro ComplexLaCl(H₂O)₈²⁺9Raman Spectroscopy cdnsciencepub.comunene.cauoguelph.ca
Dichloro ComplexLaCl₂(H₂O)₆⁺8Raman Spectroscopy cdnsciencepub.comunene.cauoguelph.ca

Data sourced from Raman spectroscopy and computational studies. cdnsciencepub.comunene.cauoguelph.ca

Complexation with Diverse Organic Ligands (e.g., β-diketones, amino acids, phenylenediamine, dicyanamide (B8802431) anions)

Lanthanum(III) readily forms stable complexes with a wide variety of organic ligands, particularly those containing oxygen and nitrogen donor atoms. novapublishers.com

β-Diketones: These ligands form neutral, monomeric tris-β-diketonate complexes with the general formula [La(β-diketonate)₃(Solv)₂], where "Solv" represents a solvent molecule like water or alcohol. researchgate.net The lanthanide ion's strong affinity for O-donor ligands makes β-diketones effective complexing agents. researchgate.net These complexes are often used in the synergistic extraction of lanthanides. scirp.org

Amino Acids: Lanthanum(III) forms chelates with amino acids, where coordination occurs through both the carboxylate oxygen and the amino nitrogen. jocpr.comnih.gov Studies have been conducted on ternary complexes of lanthanum with a primary Schiff base ligand and various amino acids as secondary ligands, forming complexes of the type [La(L)(AA)NO₃]·2H₂O. jocpr.com The interaction of lanthanum(III) with amino acids like tryptophan has also been investigated. rsc.org

Phenylenediamine: Lanthanum(III) chloride reacts with 1,2-phenylenediamine to form nano-sized complexes. rsc.orgrsc.org These complexes have been characterized using various spectroscopic and analytical techniques. rsc.org NMR studies have also investigated the complexation of lanthanoid(III) ions with o-phenylenediamine-N,N,N′,N′-tetraacetate. oup.com

Dicyanamide Anions: In ionic liquids such as 1-butyl-3-methylimidazolium dicyanamide ([BMI][DCA]), lanthanum(III) chloride dissolves through the displacement of chloride ligands by the dicyanamide (DCA⁻) anions. rsc.orgresearchgate.net This leads to the formation of complex anions, with [La(DCA)₄]⁻ being the expected stable solvation structure. rsc.orgsigmaaldrich.comresearchgate.net

Ternary Complex Formation and Stability Constants

Lanthanum(III) can form ternary complexes, which involve the coordination of the metal ion to two different ligands. The stability of these mixed-ligand complexes is a significant area of study. The stability of ternary complexes of La(III) with a primary ligand like ethylenediaminetetraacetic acid (EDTA) and a secondary ligand such as 2,3-dihydroxybenzoic acid (2,3-DHBA) has been determined potentiometrically. acs.orgresearchgate.net

The stability of ternary complexes is often compared to that of the corresponding binary complexes. In many cases, the ternary complexes exhibit enhanced stability. asianpubs.org The order of stability constants for ternary complexes of lanthanides with certain ligands was found to follow the order of increasing ionic potential of the metal ions, with La(III) having the lowest stability in the series studied. asianpubs.org

Table 2: Stability Constants (log K) for some Ternary Lanthanum(III) Complexes

Primary Ligand (A)Secondary Ligand (L)Complexlog K(MAL)Ionic Strength (M)Temperature (°C)
EGTAAnthranilic Acid[La(EGTA)(AA)]⁻3.100.1025
EGTA3-Methylanthranilic Acid[La(EGTA)(MAA)]⁻3.320.1025
EGTA5-Sulfoanthranilic Acid[La(EGTA)(SAA)]²⁻2.650.1025

Data from potentiometric titration studies. EGTA = ethylene (B1197577) glycol bis(2-aminoethyl ether)-N,N,N',N'-tetraacetic acid. asianpubs.org

Structural Elucidation of Lanthanum(III) Complexes

Hexagonal Lattice Arrangement of Ions

Anhydrous lanthanum(III) chloride (LaCl₃) crystallizes in a hexagonal lattice structure. stanfordmaterials.comchemicalbook.com Specifically, it adopts the UCl₃-type structure with the space group P6₃/m. materialsproject.orgwikipedia.org In this arrangement, each lanthanum ion is coordinated to nine chloride ions in a tricapped trigonal prismatic geometry. materialsproject.orgwikipedia.org The lattice parameters for this hexagonal structure are a = 7.4779 Å and c = 4.3745 Å. researchgate.net This hexagonal crystal structure is a key feature of solid-state lanthanum(III) chloride.

Tricapped Trigonal Prismatic Coordination Geometry

A predominant coordination geometry for nine-coordinate lanthanum(III) complexes is the tricapped trigonal prism. In this arrangement, the central La³⁺ ion is surrounded by nine ligand atoms. Six of these ligands form a trigonal prism, while the remaining three "cap" the centers of the three rectangular faces of the prism.

In the solid state, anhydrous Lanthanum(III) chloride (LaCl₃) adopts a hexagonal crystal structure where the La³⁺ ion exhibits a nine-coordinate, tricapped trigonal prismatic geometry. webelements.comwikipedia.org Each lanthanum ion is bonded to nine chloride ions, with six La-Cl bonds having a length of 2.95 Å and three being slightly longer at 2.97 Å. materialsproject.org This structure is isomorphous with that of Uranium(III) chloride (UCl₃). webelements.com

The hydrated La³⁺ ion, [La(H₂O)₉]³⁺, in aqueous solution is also characterized by a tricapped trigonal prismatic structure. cdnsciencepub.com Computational studies have shown that the six water molecules forming the trigonal prism have an average La-O bond distance of 2.557 Å, while the three capping water molecules have a slightly longer average bond length of 2.581 Å. cdnsciencepub.com This geometry is energetically favored over other potential nine-coordinate structures. The substitution of a water molecule in the equatorial plane of [La(H₂O)₉]³⁺ by a chloride ion to form [LaCl(H₂O)₈]²⁺ maintains this tricapped trigonal prismatic geometry. cdnsciencepub.com

It is important to note that while the tricapped trigonal prism is a common geometry, it is not the only one observed for nine-coordinate La³⁺. The capped square antiprism is another possibility, and in solution, there can be rapid rearrangements between different coordination geometries. nih.govacs.org

Table 1: Bond Lengths in Tricapped Trigonal Prismatic La³⁺ Complexes

Compound/IonLigandPositionAverage Bond Length (Å)Reference
LaCl₃ (solid)Cl⁻Shorter2.95 materialsproject.org
LaCl₃ (solid)Cl⁻Longer2.97 materialsproject.org
[La(H₂O)₉]³⁺ (aqueous)H₂OAxial (Prism)2.557 cdnsciencepub.com
[La(H₂O)₉]³⁺ (aqueous)Equatorial (Cap)2.581 cdnsciencepub.com

Adaptability of La³⁺ Solvation Structures

Studies combining molecular dynamics (MD) simulations and X-ray absorption spectroscopy (XAS) have provided significant insights into this adaptability. For instance, in mixtures of ethyl ammonium (B1175870) nitrate (B79036) (EAN) and methanol (B129727) (MeOH), the La³⁺ solvation shell undergoes significant changes as the proportion of the ionic liquid (EAN) increases. nih.govresearchgate.net In pure methanol, La³⁺ is coordinated by methanol molecules and nitrate anions, forming a 10-coordinate bicapped square antiprism geometry. nih.govresearchgate.net As the EAN content rises, methanol molecules are progressively replaced by nitrate anions in the first solvation shell. nih.govresearchgate.net In pure EAN, the La³⁺ ion forms a 12-coordinate icosahedral complex with the nitrate anions. nih.govresearchgate.net

This adaptability is also evident in mixtures of acetonitrile (B52724) and the ionic liquid 1,8-bis(3-methylimidazolium-1-yl)octane bistriflimide. rsc.org In pure acetonitrile, La³⁺ forms a 10-coordinate bicapped square antiprism. rsc.orgresearchgate.net With increasing ionic liquid concentration, acetonitrile molecules are replaced by the bistriflimide anions, although the coordination number remains at 10. rsc.org The geometry, however, shifts to accommodate the different coordinating modes of the bistriflimide anion. rsc.orgresearchgate.net

This ability of the La³⁺ solvation structure to rearrange allows for the formation of stable complexes in a wide variety of solvent systems, which is a key factor in its utility in different chemical processes, including extraction and catalysis. nih.govnovapublishers.com The dynamic nature of the coordination sphere means that in many solutions, an equilibrium exists between different coordination numbers and geometries. For example, for light lanthanides like La³⁺ in aqueous solution, while a coordination number of 9 is dominant, there is a dynamic interplay with 8-coordinate structures. nih.gov

Table 2: Adaptability of La³⁺ Coordination in Different Solvent Systems

Solvent SystemPredominant Coordination GeometryCoordination NumberKey Ligands in First Solvation ShellReference
Pure Methanol (with La(NO₃)₃)Bicapped Square Antiprism10Methanol, Nitrate anions researchgate.net
Pure Ethyl Ammonium Nitrate (with La(NO₃)₃)Icosahedral12Nitrate anions researchgate.net
Pure Acetonitrile (with La(Tf₂N)₃)Bicapped Square Antiprism10Acetonitrile, Bistriflimide anions rsc.org
Pure C₈(mim)₂(Tf₂N)₂ (with La(Tf₂N)₃)"1 + 5 + 4" Structure10Bistriflimide anions rsc.org

Catalytic Science and Mechanistic Investigations of Lanthanum Iii Chloride

Fundamental Principles of Lanthanum(III) Chloride Lewis Acid Catalysis

The catalytic activity of Lanthanum(III) chloride is rooted in its identity as a Lewis acid. A Lewis acid is defined as a chemical species that can accept a pair of electrons. This characteristic governs its interaction with and activation of various substrates.

The primary mechanism by which Lanthanum(III) chloride catalyzes reactions is through substrate activation. psu.edu The central lanthanum ion (La³⁺) possesses a significant ionic radius and a trivalent positive charge, making it an effective electrophile. psu.edu In a typical reaction, LaCl₃ coordinates with electron-rich sites on a substrate molecule, such as the oxygen atom of a carbonyl group (C=O). psu.edunii.ac.jp This coordination withdraws electron density from the substrate, making it more susceptible to nucleophilic attack. liverpool.ac.uk For instance, the activation of a carbonyl compound increases the electrophilicity of the carbonyl carbon, thereby lowering the activation energy for reactions like nucleophilic addition. psu.edu The bonds formed between the lanthanide catalyst and the substrate's ligand are generally labile, which facilitates rapid dissociation of the product from the catalyst complex, allowing for high catalyst turnover. dokumen.pub

The core of Lanthanum(III) chloride's Lewis acidity is its function as an electron pair acceptor. psu.educhemspider.com The La³⁺ ion, a member of the lanthanide series, acts as a hard Lewis acid, meaning it preferentially interacts with hard Lewis bases, such as oxygen-containing functional groups. psu.edu This interaction involves the acceptance of a lone pair of electrons from the substrate into the vacant orbitals of the lanthanum ion. This process is fundamental to its catalytic role in a wide array of chemical transformations, including the formation of crucial carbon-carbon and carbon-oxygen bonds. psu.edu By accepting an electron pair, LaCl₃ effectively polarizes the substrate, paving the way for subsequent reaction steps. psu.edu

Applications in Advanced Organic Synthesis

Lanthanum(III) chloride has been employed as a catalyst in several cornerstone reactions of organic synthesis, demonstrating its versatility. It is often considered a mild Lewis acid, capable of promoting reactions under less harsh conditions than traditional catalysts like aluminum chloride (AlCl₃). nii.ac.jp

Friedel-Crafts reactions are a class of electrophilic aromatic substitution reactions used to attach substituents to aromatic rings. While traditional Lewis acids like AlCl₃ are commonly used, they are often required in stoichiometric amounts and are sensitive to moisture. whiterose.ac.uksigmaaldrich.com Lanthanide-based catalysts, including LaCl₃, have been investigated as alternatives.

Research has shown that lanthanum trichloride (B1173362) can be an active species in these reactions. For example, in the benzoylation of anisole, a LaK10 clay catalyst, where lanthanum trichloride is the predominant active species, demonstrated high conversion rates. dokumen.pub However, in other contexts, the catalytic activity of LaCl₃ alone can be limited. In a study on the hydroarylation of styrene (B11656) with anisole, LaCl₃ was found to be ineffective, whereas other Lewis acids like TiCl₄ and MoCl₅ provided the desired product in good yields. doi.org This highlights that the effectiveness of LaCl₃ can be highly dependent on the specific substrates and reaction conditions.

Table 1: LaCl₃-based Catalysis in Friedel-Crafts Acylation

Aromatic SubstrateAcylating AgentCatalyst SystemConditionsConversion/YieldReference
AnisoleBenzoyl ChlorideLaK10 Clay (LaCl₃ active species)280°C93% Conversion dokumen.pub
AnisoleStyrene (Alkylation)LaCl₃Room TempNo Product doi.org

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. Lewis acid catalysis is often employed to accelerate the reaction and control its stereoselectivity. Lanthanum(III) chloride has been shown to be an effective catalyst for this transformation, particularly in multicomponent reactions.

One notable application is the one-pot synthesis of highly functionalized piperidines via an intramolecular aza-Diels-Alder reaction. researchgate.net In this process, LaCl₃·7H₂O catalyzes the condensation of a β-dicarbonyl compound, an aromatic aldehyde, and an amine. The reaction proceeds efficiently at room temperature, showcasing the mildness of the catalyst. researchgate.net

Table 2: LaCl₃·7H₂O Catalyzed One-Pot Synthesis of Piperidines via Aza-Diels-Alder Reaction

AldehydeAmineβ-Dicarbonyl CompoundCatalyst LoadingSolventYieldReference
BenzaldehydeAnilineEthyl Acetoacetate10 mol%Methanol (B129727)83% researchgate.net
4-ChlorobenzaldehydeAnilineEthyl Acetoacetate10 mol%Methanol85% researchgate.net
4-MethylbenzaldehydeAnilineEthyl Acetoacetate10 mol%Methanol81% researchgate.net
Benzaldehyde4-MethoxyanilineEthyl Acetoacetate10 mol%Methanol78% researchgate.net

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that joins two carbonyl compounds. The related nitroaldol, or Henry reaction, involves the addition of a nitroalkane to an aldehyde or ketone. Chiral lanthanide complexes have been developed as catalysts for asymmetric versions of this reaction.

A catalytic system generated from LaCl₃ heptahydrate, in combination with a chiral ligand like (S)-(-)-binaphthol and bases, has been successfully used in the asymmetric Henry reaction. psu.edu This method allows for the synthesis of optically active nitroalcohols, which are valuable precursors to amino alcohols. psu.edu The reaction between various aldehydes and nitromethane (B149229) proceeds with high yields and significant enantiomeric excess (ee). psu.edu

Table 3: Asymmetric Henry Reaction Catalyzed by a LaCl₃-Based System

AldehydeNitroalkaneCatalyst SystemConditionsYieldEnantiomeric Excess (ee)Reference
1-NaphthaldehydeNitromethaneLaCl₃·7H₂O, (R)-BINOL, NaOBu-t, H₂OTHF, -20°C, 67 h80%92% psu.edu
n-HexanalNitromethaneLaCl₃·7H₂O, (S)-BINOL, LiCl, NaOBu-tTHF, -42°C, 91 h72%85% psu.edu
CyclohexanecarboxaldehydeNitromethaneLaCl₃·7H₂O, (S)-BINOL, LiCl, NaOBu-tTHF, -30°C, 115 h95%90% psu.edu

Chemo- and Regioselective Enamination of β-Dicarbonyl Compounds

Lanthanum(III) chloride, particularly in its heptahydrate form (LaCl₃·7H₂O), serves as an efficient catalyst for the chemo- and regioselective synthesis of β-enaminones and β-enaminoesters from β-dicarbonyl compounds and amines. arkat-usa.orgacgpubs.org This transformation is significant as β-enaminones are crucial intermediates in the synthesis of various biologically active heterocyclic compounds. arkat-usa.orgmdpi.com

The reaction proceeds smoothly at room temperature in solvents like methylene (B1212753) dichloride, offering excellent yields (85-93%) within a relatively short timeframe of 3-5 hours. arkat-usa.org The catalytic role of lanthanum(III) chloride is crucial; in its absence, the reaction shows no progress even after extended periods. arkat-usa.org The catalyst, typically used in a 10 mol% concentration, activates the carbonyl group of the β-dicarbonyl compound, facilitating nucleophilic attack by the amine. arkat-usa.org This method is noted for its high regio- and stereoselectivity, avoiding the formation of side products. arkat-usa.org

Research has demonstrated the effectiveness of this catalytic system with a variety of amines, including aliphatic and aromatic amines, and different β-dicarbonyl compounds. arkat-usa.org While aliphatic amines tend to react faster, aromatic amines also provide the desired products in excellent yields. arkat-usa.org The mild, inexpensive, and moisture-stable nature of LaCl₃·7H₂O makes this a convenient and eco-friendly approach compared to other methods that may require harsh conditions or stoichiometric amounts of expensive reagents. arkat-usa.orgresearchgate.net

Table 1: Lanthanum(III) Chloride Catalyzed Enamination of β-Dicarbonyl Compounds

β-Dicarbonyl CompoundAmineCatalyst Loading (mol%)SolventReaction Time (h)Yield (%)Reference
Ethyl acetoacetateBenzyl amine10Methylene dichloride3.093 arkat-usa.org
Ethyl acetoacetatePhenylethyl amine10Methylene dichloride3.590 arkat-usa.org
Ethyl acetoacetateButylamine10Methylene dichloride3.092 arkat-usa.org
Ethyl acetoacetateAniline10Methylene dichloride4.088 arkat-usa.org

Heterocycle Synthesis

The enaminones synthesized using lanthanum(III) chloride as a catalyst are valuable precursors for a wide array of heterocyclic compounds. These include pyrroles, oxazoles, pyridinones, quinolines, and dibenzodiazepines, among others, which often exhibit significant biological activities. arkat-usa.orgmdpi.com Lanthanum(III) chloride's role extends to facilitating the synthesis of these more complex structures. For instance, it has been used in the synthesis of lanthanum(III) chloride complexes with heterocyclic Schiff bases, which have applications in various fields, including biological and catalytic systems. akjournals.com The synthesis of these complexes often involves the condensation of an amine with a carbonyl compound, a reaction type where LaCl₃ has proven effective. akjournals.com

Synthesis of Xanthene Derivatives

Lanthanum(III) chloride, in combination with chloroacetic acid, has been utilized as an efficient and reusable catalytic system for the one-pot, three-component synthesis of various xanthene derivatives. shd-pub.org.rsshd-pub.org.rs These compounds are of interest due to their diverse biological and medicinal properties, including antiviral, antibacterial, and anti-inflammatory activities. scispace.com

The reaction, which involves the condensation of aldehydes, β-naphthol, and cyclic 1,3-dicarbonyl compounds, proceeds rapidly at 70°C under solvent-free conditions, affording the desired xanthene derivatives in good to excellent yields. shd-pub.org.rsshd-pub.org.rs A key advantage of this method is the reusability of the LaCl₃/ClCH₂COOH catalytic system, which can be recovered and reused for at least four cycles without a significant loss in activity. shd-pub.org.rsresearchgate.net The proposed mechanism involves the activation of the aldehyde's carbonyl group by the acidic catalyst, followed by nucleophilic attack from the 1,3-dicarbonyl compound and subsequent cyclization. shd-pub.org.rsresearchgate.net

Table 2: LaCl₃/ClCH₂COOH Catalyzed Synthesis of Xanthene Derivatives

Aldehydeβ-Naphthol/1,3-DicarbonylCatalyst SystemConditionsTime (min)Yield (%)Reference
Benzaldehydeβ-Naphthol & DimedoneLaCl₃/ClCH₂COOH (10 mol%)70°C, Solvent-free1096 shd-pub.org.rs

Catalysis in Petrochemical Refining Processes

Lanthanum(III) chloride plays a significant role as a catalyst in several key petrochemical refining processes, contributing to the production of high-value fuels. stanfordmaterials.com

Fluid Catalytic Cracking (FCC) Enhancement

In fluid catalytic cracking (FCC), lanthanum chloride is used to enhance the performance of catalysts. wikipedia.orgwikiwand.com FCC is a crucial process for converting heavy crude oil fractions into more valuable, lighter hydrocarbons such as gasoline and diesel. stanfordmaterials.comepi-materials.com Lanthanum-rich compounds are extensively used in FCC catalysts, particularly for producing high-octane gasoline. epi-materials.commade-in-china.commade-in-china.com

Alkylation, Isomerization, and Polymerization Reactions

Lanthanum(III) chloride also functions as a catalyst in other important refining reactions:

Alkylation: It facilitates the production of high-octane alkylate gasoline. stanfordmaterials.com For example, LaCl₃·2LiCl has been shown to catalyze the addition of Grignard reagents to ketones, a type of alkylation reaction. sigmaaldrich.comsigmaaldrich.com La(III)-based metal-organic frameworks have also been developed as efficient Lewis acid catalysts for Friedel-Crafts alkylation. nih.gov

Isomerization: The catalyst promotes the formation of branched-chain isomers, which have higher octane (B31449) numbers, a desirable characteristic for gasoline. stanfordmaterials.com

Polymerization: Lanthanum chloride catalyzes the polymerization of olefins, which is essential for producing various polymers and plastics with specific properties. stanfordmaterials.comnanorh.com

Contributions to Environmental Remediation through Catalysis

Lanthanum(III) chloride contributes to environmental remediation by catalyzing the transformation of various pollutants into less harmful substances. stanfordmaterials.comwikipedia.orgwikiwand.com It has been shown to promote the catalytic conversion of nitrogen oxides (NOx), volatile organic compounds (VOCs), and sulfur dioxide (SO₂). stanfordmaterials.comwikipedia.orgwikiwand.com

Furthermore, lanthanum-based materials are effective in removing phosphate (B84403) ions from water. wikipedia.orgmdpi.com Lanthanum can be applied as salts like lanthanum chloride to precipitate insoluble lanthanum phosphate, a process favored under slightly alkaline conditions. mdpi.com Photocatalytic lanthanum nano-adsorbents also show promise for environmental remediation, combining adsorption and photocatalytic degradation to purify water from various contaminants. mdpi.com For instance, a TiO₂@La(OH)₂Cl composite has demonstrated excellent photocatalytic activity in the degradation of the water contaminant Cetirizine under UV-A irradiation. bohrium.com

Catalytic Transformation of Nitrogen Oxides (NOx)

Lanthanum-based materials are integral to the selective catalytic reduction (SCR) of nitrogen oxides (NOx), a critical technology for abating emissions from stationary and mobile sources. stanfordmaterials.com While not typically used alone, lanthanum is a key promoter in complex catalytic systems. Its primary role is to enhance the thermal stability and efficiency of the primary catalyst and to increase the number of active sites for NOx adsorption. stanfordmaterials.comosti.gov

One notable application involves incorporating lanthana (La₂O₃), derived from lanthanum precursors, into alumina-based catalysts containing vanadia (V₂O₅). In these systems, lanthana facilitates more effective adsorption of nitrogen oxides onto the catalyst's surface, where they can react with a reducing agent like ammonia. Research on an alumina-vanadia catalyst showed that the addition of lanthana significantly improved NOx conversion rates, especially at higher temperatures, by preventing the re-production of nitrogen oxides above 400°C.

Research Findings on Lanthana-Enriched Alumina-Vanadia Catalysts for NOx SCR

Catalyst Composition Temperature (°C) NOx Conversion Rate (%)
Pristine Alumina (B75360) 400 14
Alumina with Vanadia 400 63

This table presents data on the catalytic performance of different materials in the selective catalytic reduction of nitrogen oxides, demonstrating the significant enhancement provided by the addition of vanadia and lanthana.

Degradation of Volatile Organic Compounds (VOCs)

Lanthanum(III) chloride and its oxide derivatives are effective in the catalytic oxidation of volatile organic compounds (VOCs), converting these harmful pollutants into less toxic substances like carbon dioxide and water. stanfordmaterials.comresearchgate.net The catalytic activity is often realized in mixed metal oxide systems, where lanthanum enhances the performance of other transition metal oxides.

For instance, in the oxidation of ethyl acetate, a mixed La-Ni-O oxide catalyst demonstrated significantly higher activity than single lanthanum or nickel oxides. researchgate.net The mixed oxide achieved 100% conversion of the VOC to CO₂ at approximately 250°C, a feat unattainable by the single oxides alone. researchgate.net The enhanced performance is attributed to the larger surface area and improved reducibility of the mixed oxide. researchgate.net

Similarly, lanthanum-doped perovskite catalysts, such as LaFeO₃, have shown high efficacy in the combustion of various VOCs. These catalysts can achieve high conversion rates at relatively low temperatures. The mechanism in perovskite-type oxides is linked to the generation of oxygen vacancies, which act as preferential sites for the adsorption and activation of oxygen, a critical step in the oxidation of VOCs. nih.gov

Catalytic Performance of LaFeO₃ Perovskite in VOC Combustion

Volatile Organic Compound T₅₀ (°C)¹ T₉₀ (°C)²
Acetone 240 255
Methanol 250 310
Ethanol 272 295

¹ T₅₀: Temperature at which 50% conversion is achieved. nih.gov ² T₉₀: Temperature at which 90% conversion is achieved. nih.gov

This table summarizes the efficiency of a LaFeO₃ catalyst in the degradation of various VOCs, indicating its high activity, particularly for oxygenated organic compounds. nih.gov

Conversion of Sulfur Dioxide (SO₂)

Lanthanum-based materials, particularly lanthanum oxysulfide (La₂O₂S), are active catalysts for the reduction of sulfur dioxide (SO₂), a major air pollutant. stanfordmaterials.comwits.ac.za These catalysts facilitate the conversion of SO₂ into elemental sulfur, a less harmful and potentially valuable byproduct, using a reducing agent such as carbon monoxide (CO). wits.ac.za

Research has shown that a La₂O₂S catalyst can achieve over 98% conversion and selectivity in the reduction of SO₂ at temperatures above 500°C with a stoichiometric CO:SO₂ ratio. wits.ac.za The catalytic mechanism involves the interaction of SO₂ with the catalyst surface, followed by reduction with CO. Even perovskite catalysts like LaCoO₃ have been found to decompose under reaction conditions to form La₂O₂S, which is the true catalytically active species. wits.ac.za The addition of small amounts of lanthanum to other catalysts, such as NiS₂/Al₂O₃, has also been found to increase SO₂ conversion at lower temperatures (e.g., 350°C). wits.ac.za

Catalytic Removal of Phosphate Ions

Lanthanum(III) chloride is highly effective for the removal of phosphate ions from aqueous solutions, a critical process for preventing the eutrophication of water bodies. doi.orgmdpi.com The primary mechanism is not strictly catalytic but involves a chemical precipitation reaction where La³⁺ ions react with phosphate ions (PO₄³⁻) to form highly insoluble and stable lanthanum phosphate (LaPO₄) precipitates. doi.orgmdpi.com

La³⁺ + PO₄³⁻ → LaPO₄(s)

This strong affinity and rapid precipitation allow for the efficient reduction of phosphate concentrations to very low levels. mdpi.com Lanthanum-based adsorbents, often derived from LaCl₃, exhibit high selectivity for phosphate even in the presence of other common anions like chlorides, nitrates, and sulfates. nih.govresearchgate.net The process is effective over a wide pH range, typically from 4.0 to 9.0. doi.orgresearchgate.net

Numerous studies have demonstrated the high efficiency of this process. For example, the use of a lanthanum-zeolite composite reduced phosphate concentration in lake water from 5.34 mg/L to just 0.032 mg/L. mdpi.com Similarly, lanthanum hydroxide (B78521) materials have shown maximum adsorption capacities as high as 107.53 mg of phosphate per gram of adsorbent. researchgate.net

Efficiency of Lanthanum-Based Materials in Phosphate Removal

Lanthanum Material Initial PO₄³⁻ Conc. (mg/L) Final PO₄³⁻ Conc. (mg/L) Removal Efficiency (%)
La-Zeolite Composite 5.34 0.032 ~99.4
La(OH)₃-Modified Nanocomposite 1.17 0.05 ~95.7
Synthesized La(OH)₃ ~5.0 <0.05 >99

This table showcases the high removal efficiency of various lanthanum-based materials for phosphate in different water samples. mdpi.comresearchgate.net

The reusability of these materials is also a key feature. After saturation, the adsorbed phosphate can be recovered, and the lanthanum-based adsorbent can be regenerated for subsequent use, with some materials maintaining over 85% of their removal capacity after four cycles. nih.gov

High-Pressure Oxidative Chlorination of Methane (B114726)

Lanthanum(III) chloride is an active and selective catalyst for the high-pressure oxidative chlorination of methane. This process converts methane into chloromethane (B1201357) (CH₃Cl), a valuable chemical intermediate, using hydrochloric acid (HCl) and oxygen (O₂) as reactants. researchgate.net

2CH₄ + 2HCl + O₂ → 2CH₃Cl + 2H₂O

The reaction is catalyzed by LaCl₃, which under reaction conditions is believed to exist as a dynamically changing lanthanum oxychloride (LaOCl) phase. hep.com.cn A proposed mechanism involves the formation of a transient hypochlorite (B82951) (OCl⁻) species on the catalyst surface via the oxidation of chloride ions by oxygen. halide-crylink.com This active site then reacts with methane, leading to the formation of methyl chloride. Unlike copper-based catalysts that often promote gas-phase radical reactions with low selectivity, the surface-catalyzed reaction over LaCl₃ allows for higher selectivity towards methyl chloride. halide-crylink.com

Research has shown that LaCl₃-based catalysts can achieve methyl chloride selectivity of up to 70% with methane conversions around 15-20%. researchgate.nethep.com.cn The performance, including conversion and selectivity, is highly dependent on reaction conditions such as temperature and reactant concentrations. For example, increasing the reaction temperature from 450°C to 550°C can increase methane conversion from 4.5% to 19.5%. halide-crylink.com

Performance of Lanthanum-Based Catalysts in Methane Oxychlorination

Catalyst Temperature (°C) Methane Conversion (%) Methyl Chloride Selectivity (%)
LaOCl 490 18.6 47.6
LaCl₃-based ~475 (748 K) 12 ~55

This table provides a summary of reported catalytic performance for lanthanum-based systems in the oxidative chlorination of methane, highlighting the trade-offs between conversion and selectivity under different conditions. researchgate.net

Solution Chemistry and Aqueous Speciation Dynamics

Identification and Quantification of Aqueous Lanthanum(III) Species

In aqueous solutions, the lanthanum(III) ion (La³⁺) exists as a hydrated aqua ion. cdnsciencepub.comrsc.org Computational studies and experimental techniques like Raman spectroscopy have been instrumental in identifying the various species present. cdnsciencepub.comresearchgate.netuoguelph.ca

Initial studies using X-ray diffraction suggested that the La³⁺ ion has approximately eight oxygen nearest neighbors in concentrated solutions, with an average La-O distance of about 2.48 Å. acs.org However, more recent computational and spectroscopic evidence points to a primary hydration sphere consisting of nine water molecules, forming the complex La(H₂O)₉³⁺ . cdnsciencepub.comresearchgate.netuoguelph.ca

Upon the addition of chloride ions, successive complexation occurs, leading to the formation of chloro-aqua complexes. The primary species identified through Raman spectroscopy are:

LaCl(H₂O)₈²⁺ : This monochloro complex is formed by the substitution of one water molecule in the primary hydration sphere by a chloride ion. cdnsciencepub.comresearchgate.netuoguelph.ca It exhibits a characteristic La–Cl vibrational band at approximately 234 cm⁻¹. cdnsciencepub.comresearchgate.net

LaCl₂(H₂O)₆⁺ : The dichloro complex results from the replacement of two water molecules. cdnsciencepub.comresearchgate.netuoguelph.ca Its La–Cl vibrational band is observed around 221 cm⁻¹. cdnsciencepub.comresearchgate.net

While computational models using density functional theory (DFT) also predict the existence of a neutral species, LaCl₃(H₂O)₄⁰ , this complex has not been definitively identified in experimental Raman spectra of aqueous solutions under the studied conditions. cdnsciencepub.comresearchgate.netuoguelph.ca The presence of these inner-sphere complexes, where chloride ions are directly bonded to the lanthanum ion, has been confirmed. cdnsciencepub.comresearchgate.net Terahertz absorption spectroscopy studies also suggest the formation of solvent-shared ion pairs, indicating a complex equilibrium between different types of ion associations. psu.edu

The quantification of these species is achieved by analyzing the intensity of their respective Raman bands. cdnsciencepub.comresearchgate.net However, due to the weak nature of the La-Cl vibrational bands and the potential for overlapping signals, deconvolution of the spectra is necessary. cdnsciencepub.comresearchgate.net To overcome challenges in accurately determining scattering coefficients directly from experimental data, computed scattering coefficients from DFT calculations are often employed to determine the equilibrium concentrations of the various lanthanum-chloro species. cdnsciencepub.comresearchgate.net

Equilibrium Constants and Formation Quotient Determination

The formation of lanthanum(III) chloride complexes in aqueous solution is governed by stepwise equilibria. The reactions for the formation of the first two chloro complexes are:

La(H₂O)₉³⁺ + Cl⁻ ⇌ LaCl(H₂O)₈²⁺ + H₂O

LaCl(H₂O)₈²⁺ + Cl⁻ ⇌ LaCl₂(H₂O)₆⁺ + 2H₂O

The equilibrium constants for these reactions, denoted as K₀,₁ and K₁,₂, quantify the stability of the formed complexes. These constants are determined by fitting concentration-dependent formation quotients (Q) obtained from spectroscopic data. cdnsciencepub.comresearchgate.net The formation quotients are calculated from the concentrations of the species at equilibrium.

Studies have utilized Raman spectroscopy to measure the concentrations of the different lanthanum species across a range of temperatures and ionic strengths. cdnsciencepub.comresearchgate.netuoguelph.ca The resulting formation quotients are then extrapolated to zero ionic strength to determine the thermodynamic equilibrium constants. cdnsciencepub.com

ReactionLog K (25 °C)
La(H₂O)₉³⁺ + Cl⁻ ⇌ LaCl(H₂O)₈²⁺ + H₂O-0.63 ± 0.05
LaCl(H₂O)₈²⁺ + Cl⁻ ⇌ LaCl₂(H₂O)₆⁺ + 2H₂O-1.7 ± 0.2

Table 1: Stepwise formation constants for aqueous lanthanum(III) chloride complexes at 25°C as determined by Raman spectroscopy and fitted with the SIT model. cdnsciencepub.com

The data indicates that the formation of these chloro complexes is relatively weak. acs.org

Application of Specific Ion Interaction (SIT) Model for Activity Coefficients

To accurately determine thermodynamic equilibrium constants from experimental data obtained at various ionic strengths, it is necessary to account for the non-ideal behavior of ions in solution. The Specific Ion Interaction (SIT) model is a widely used theoretical framework for this purpose. cdnsciencepub.comresearchgate.netresearchgate.net It provides a method to calculate activity coefficients, which correct for the deviation of solute behavior from ideality in electrolyte solutions. researchgate.net

The SIT model is an extension of the Debye-Hückel theory and is particularly effective for solutions with high ionic strengths. researchgate.net In the context of lanthanum(III) chloride solutions, the SIT model has been successfully applied to fit the concentration-dependent formation quotients (Q) obtained from Raman spectroscopy. cdnsciencepub.comresearchgate.netresearchgate.net This fitting procedure allows for the extrapolation of the experimental data to zero ionic strength, yielding the thermodynamic equilibrium constants (K). cdnsciencepub.com

The model uses specific interaction parameters (ε) that account for the short-range interactions between different ions in the solution. cdnsciencepub.com For the formation of LaCl(H₂O)₈²⁺ and LaCl₂(H₂O)₆⁺, the SIT model fits have been used to obtain the values of log K₀,₁ and log K₁,₂ across a range of temperatures. cdnsciencepub.comresearchgate.net The application of the SIT model is crucial for ensuring the consistency and comparability of thermodynamic data obtained under different experimental conditions. cdnsciencepub.comiaea.org

Studies on the Effect of Chloride Ions on Lanthanum Hydrolysis

The hydrolysis of the lanthanum(III) ion, a reaction with water to form hydroxy complexes, is another important process occurring in aqueous solutions. The presence of chloride ions can influence this hydrolysis equilibrium. researchgate.net

In aqueous media, La³⁺ can undergo hydrolysis to form species such as La(OH)²⁺ . researchgate.net Studies have shown that in the presence of high concentrations of chloride ions, the formation of chloro complexes like LaCl²⁺ can compete with hydrolysis. researchgate.net This is because the complexation of La³⁺ with Cl⁻ reduces the concentration of the free hydrated lanthanum ion available for hydrolysis.

Research conducted in 2 M NaCl and 2 M NaClO₄ solutions has demonstrated this effect. researchgate.netnii.ac.jp By comparing the hydrolysis constants in a non-complexing medium (perchlorate) with those in a chloride medium, the influence of chloride complexation can be quantified. researchgate.net The results indicate that the presence of chloride ions suppresses the hydrolysis of lanthanum(III) to a certain extent by forming stable chloro complexes. researchgate.net This interplay is particularly relevant in natural waters and industrial brines where both hydrolysis and chloride complexation can occur simultaneously. The formation of lanthanum hydroxychloride (La(OH)₂Cl) has also been studied, highlighting the importance of chloride ion concentration for its synthesis. rsc.org

Solute Structuring in Aqueous Lanthanum(III) Chloride Solutions

The arrangement of solute particles (ions) in concentrated aqueous solutions of lanthanum(III) chloride reveals significant structuring beyond the primary hydration sphere. X-ray diffraction studies have been employed to investigate these structural details. acs.orgcapes.gov.br

In concentrated solutions, in addition to the direct hydration of the La³⁺ ion, there is clear evidence of ion-pairing between the hydrated lanthanum cations and chloride anions. acs.org The atomic radial distribution functions (ARDFs) derived from X-ray diffraction data show a distinct peak corresponding to the La³⁺···Cl⁻ ion-pair distance, which is approximately 4.7 Å. acs.org This distance is larger than the sum of the ionic radii, indicating that the ion pair is likely solvent-separated or solvent-shared, where one or more water molecules are located between the cation and the anion. psu.edu

The extent of this ion-pairing increases with the concentration of chloride ions in the solution. acs.orgpsu.edu In a solution with a stoichiometric ratio of chloride to lanthanum of 6:1 (achieved by adding HCl), the La³⁺···Cl⁻ interaction becomes particularly prominent. acs.org These findings from X-ray diffraction are complemented by terahertz absorption spectroscopy, which also points to the increasing formation of solvent-shared ion pairs with rising solute concentration. psu.edu This ordering of solutes into associated ion pairs is a key feature of the solution chemistry of concentrated lanthanum(III) chloride.

Electrochemical Behavior and Advanced Applications of Lanthanum Iii Chloride

Electrochemistry in Molten Salt Systems

The electrochemical behavior of Lanthanum(III) chloride has been extensively studied in various molten salt systems. These high-temperature environments are conducive to the reduction of highly electropositive elements like lanthanum.

Reduction Mechanisms of La(III) Ions

The reduction of Lanthanum(III) (La(III)) ions to lanthanum metal (La(0)) in molten chloride salts has been a subject of detailed investigation. In molten eutectic mixtures such as Lithium chloride-Potassium chloride (LiCl-KCl), the reduction is generally understood to occur in a single, three-electron transfer step. researchgate.netjnfcwt.or.kriaea.org This direct reduction pathway is a critical factor for the efficiency of electrowinning processes.

Studies in other molten salt systems, including Calcium chloride-Lithium chloride (CaCl₂-LiCl), pure Calcium chloride (CaCl₂), and Sodium chloride-Cesium chloride (NaCl-CsCl) eutectics, have also been conducted to understand the influence of the salt composition on the reduction mechanism. byu.eduresearchgate.netbyu.eduresearchgate.netcolab.ws In these environments, the fundamental reduction process of La(III) to La(0) remains a single-step reaction. researchgate.netcolab.ws However, the specific electrochemical characteristics, such as the reduction potential, can be influenced by the different solvation environments provided by the various molten salt compositions. jmmab.comresearchgate.net For instance, La(III) cations are found to be less solvated by chloride ions in calcium-based melts compared to the LiCl-KCl eutectic. jmmab.comresearchgate.net

The nature of the working electrode also plays a role. On inert electrodes like tungsten or molybdenum, the reduction proceeds as a direct deposition of lanthanum metal. researchgate.netresearchgate.netcolab.ws In contrast, when using active electrodes, such as liquid gallium, the reduction can occur with depolarization, leading to the formation of intermetallic compounds. researchgate.netcolab.ws

Determination of Diffusion Coefficients

The diffusion coefficient of La(III) ions is a crucial parameter in understanding and modeling the mass transport processes during electrolysis. This coefficient has been determined in various molten salt systems using electrochemical techniques like cyclic voltammetry and chronopotentiometry. researchgate.netjmmab.comxml-journal.netjst.go.jpresearchgate.net

In the widely studied LiCl-KCl eutectic, the diffusion coefficient of La(III) has been reported to be in the range of 1.67 × 10⁻⁵ cm²/s to 6.08 × 10⁻⁵ cm²/s, depending on the temperature, which typically ranges from 723 K to 873 K. researchgate.netxml-journal.net The relationship between the diffusion coefficient and temperature generally follows the Arrhenius law, indicating a thermally activated diffusion process. jmmab.comxml-journal.netjst.go.jp Similar investigations have been carried out in CaCl₂-LiCl and pure CaCl₂ melts, providing comparative data on the mobility of La(III) ions in different solvent systems. byu.edubyu.edu

The following table summarizes some of the reported diffusion coefficients for La(III) in various molten salt systems.

Molten Salt SystemTemperature (K)Diffusion Coefficient (cm²/s)Measurement Technique
LiCl-KCl7731.67 × 10⁻⁵Cyclic Voltammetry
LiCl-KCl723 - 8733.06 × 10⁻⁵ - 6.08 × 10⁻⁵Cyclic Voltammetry
LiCl-KCl673 - 823Varies with temperatureChronopotentiometry
CaCl₂-NaCl823Varies with temperatureChronopotentiometry
NaCl-2CsClVariesVaries with temperatureCyclic Voltammetry

Analysis of Reversible, Quasi-reversible, and Irreversible Electrochemical Transitions

The nature of the electrochemical reduction of La(III) ions has been analyzed in terms of its reversibility. In molten LiCl-KCl, at low scan rates (e.g., below 0.2 V/s), the electroreduction of La(III) to lanthanum metal is generally considered to be a reversible process controlled by the diffusion of La(III) ions. researchgate.net However, as the scan rate increases, the process can transition to a mixed control of both diffusion and electron transfer, exhibiting quasi-reversible behavior. researchgate.net

In other molten salt systems, the characteristics can differ. For example, in the equimolar CaCl₂-NaCl mixture, the electrochemical exchange has been described as quasi-reversible. jmmab.comresearchgate.net In contrast, studies in NaCl-2CsCl eutectic have indicated that the reduction of La(III) on an inert molybdenum electrode is an irreversible process, primarily controlled by the rate of charge transfer. researchgate.netcolab.ws These differences highlight the significant impact of the molten salt composition on the kinetics of the electrode reaction. byu.eduresearchgate.netbyu.edu

Nucleation and Crystal Growth Phenomena during Electrodeposition

The electrodeposition of lanthanum from molten salts involves the initial stages of nucleation and subsequent crystal growth, which are critical in determining the morphology and quality of the final metallic deposit. rsc.orgrsc.org Chronoamperometric studies in the LiCl-KCl eutectic have indicated that the electrocrystallization of lanthanum follows a three-dimensional instantaneous nucleation and growth model. jmmab.comresearchgate.net This implies that the nucleation sites are activated simultaneously upon the application of a sufficient overpotential.

In contrast, in the CaCl₂-NaCl system, this pronounced electrocrystallization-controlled step has not been observed, which is attributed to differences in the physicochemical properties of the melts, such as interfacial tension. jmmab.comresearchgate.net The addition of Lanthanum(III) chloride has also been shown to influence the electrocrystallization behavior of other metals, such as cobalt, by increasing the cathode polarization and promoting grain refinement in the deposited layer. researchgate.netresearchgate.net This effect is linked to an increased nucleation rate. researchgate.netresearchgate.net The electrodeposition potential is a key parameter that controls the nucleation and growth kinetics of the nanocrystals. nih.gov

Electrowinning Processes of Lanthanum Metal

Electrowinning from molten salts is a primary method for producing lanthanum metal. hbni.ac.incore.ac.ukmdpi.com The process involves the electrolytic decomposition of Lanthanum(III) chloride dissolved in a suitable molten salt electrolyte. hbni.ac.inresearchgate.net The choice of electrolyte is crucial, with mixtures like LiCl-KCl, NaCl-KCl, and others being used to achieve lower operating temperatures and better electrochemical properties. researchgate.net

The efficiency of the electrowinning process is influenced by several factors, including temperature, electrolyte composition, and current density. researchgate.net While molten chloride systems are effective, they can present challenges such as the production of toxic chlorine gas at the anode and lower current efficiencies due to the possible formation of stable divalent lanthanum ions. core.ac.ukmdpi.com As an alternative, fluoride-based molten salt systems have been investigated and have shown potential for higher current efficiencies and metal yields, although they operate at higher temperatures and can produce greenhouse gases at the anode. mdpi.com The purity of the electrowon lanthanum metal can exceed 99%. researchgate.net

Electrochemical Studies in Room Temperature Ionic Liquids

In recent years, room temperature ionic liquids (RTILs) have emerged as promising alternative electrolytes for the electrodeposition of reactive metals like lanthanum. uidaho.edutandfonline.com RTILs offer advantages such as a wide electrochemical window, low vapor pressure, and high thermal stability. uidaho.edursc.org

The electrochemical reduction of La(III) has been investigated in various RTILs, such as those based on the dicyanamide (B8802431) (DCA) anion. nih.govuidaho.edursc.org In 1-butyl-3-methylimidazolium dicyanamide (BMI-DCA), the reduction of La(III) is an irreversible process controlled by diffusion. nih.govrsc.org The diffusion coefficient for La(III) species in this RTIL was found to be in the range of 10⁻¹⁰ cm²/s, which is significantly lower than in molten salts, reflecting the higher viscosity of the ionic liquid. nih.govrsc.org

La(III) Reduction Behavior in 1-Butyl-3-methylimidazolium Dicyanamide (BMI-DCA)

The electrochemical reduction of Lanthanum(III), introduced as anhydrous Lanthanum(III) chloride (LaCl₃), has been systematically investigated in the ionic liquid 1-butyl-3-methylimidazolium dicyanamide (BMI-DCA) at a temperature of 333 K. rsc.orgnih.gov Studies employing techniques such as cyclic voltammetry and chronoamperometry have elucidated the mechanism of this process. rsc.orgresearchgate.net

Electrochemical Parameters for La(III) Reduction in BMI-DCA

ParameterDescriptionSource
Electrolyte1-Butyl-3-methylimidazolium dicyanamide (BMI-DCA) rsc.orgresearchgate.net
La(III) SourceAnhydrous Lanthanum(III) chloride (LaCl₃) rsc.orgresearchgate.net
Temperature333 K rsc.orgnih.gov
Reduction MechanismIrreversible process, controlled by diffusion rsc.orgresearchgate.netresearchgate.net
Analytical TechniquesCyclic Voltammetry, Chronoamperometry rsc.orgnih.gov
Diffusion Coefficient (La(III) species)~10⁻¹⁰ cm² s⁻¹ nih.govresearchgate.net

Complex Anion Formation in Ionic Liquids, e.g., [La(DCA)₄]⁻

The dissolution of Lanthanum(III) chloride in BMI-DCA is not a simple physical process; it involves a chemical transformation facilitated by the ionic liquid's anion. The dicyanamide (DCA⁻) anion is a strong Lewis base with a high complexing capability. researchgate.netresearchgate.net This property allows the DCA⁻ anions to displace the chloride ligands from the La(III) center, leading to the solubilization of the otherwise insoluble LaCl₃ in the ionic liquid. rsc.orgnih.govresearchgate.net

Through this coordination process, a stable solvated structure of La(III) is formed. researchgate.net Amperometric titration experiments have been used to monitor this interaction, confirming the formation of the complex anion [La(DCA)₄]⁻. rsc.orgnih.govresearchgate.net The formation of such anionic complexes is a critical step that precedes the electrochemical reduction, defining the species that participates in the diffusion and charge transfer processes at the electrode surface. researchgate.net Further studies have also successfully synthesized and structurally characterized related complexes, such as [C₂mim][Ln(DCA)₄(H₂O)₄] (where Ln = La), reinforcing the tendency of lanthanides to form stable complexes with dicyanamide anions. acs.orgnih.gov

Electrodeposition of Nanostructured Lanthanum (e.g., nanoparticles, nanoporous structures)

A significant application of the electrochemical reduction of La(III) in BMI-DCA is the synthesis of nanostructured metallic lanthanum. rsc.orgresearchgate.net By controlling the electrochemical parameters, specifically the deposition potential, it is possible to direct the morphology of the lanthanum deposit on the substrate. nih.govresearchgate.net The electrodeposition potential plays a crucial role in governing the nucleation and growth kinetics of the nanocrystals during the deposition process. rsc.orgnih.gov

Research findings demonstrate that different nanostructures can be achieved by tuning this potential. researchgate.net Depending on the applied potential, the resulting metallic lanthanum deposit can be composed of either distinct nanoparticles or interconnected nanoporous structures. rsc.orgnih.gov These potentiostatically deposited nanostructures have been characterized using scanning electron microscopy (SEM), X-ray diffraction (XRD), and X-ray photoelectron spectroscopy (XPS) to confirm their morphology and composition. rsc.orgresearchgate.net This controlled synthesis of nanostructured lanthanum highlights the potential of using ionic liquids for creating advanced materials with tailored properties. mdpi.com

Influence of Deposition Potential on Lanthanum Nanostructure

Deposition PotentialResulting MorphologyControlling FactorSource
Varied (Specific values not detailed in source snippets)Lanthanum NanoparticlesNucleation and growth kinetics rsc.orgnih.govresearchgate.net
Varied (Specific values not detailed in source snippets)Lanthanum Nanoporous StructuresNucleation and growth kinetics rsc.orgnih.govresearchgate.net

Advanced Materials Science Applications of Lanthanum Iii Chloride As a Precursor

Synthesis of Phosphor Materials (e.g., Cerium-Doped Scintillators)

Lanthanum(III) chloride is a key ingredient in the manufacturing of phosphor materials, which are essential for applications like LED lighting and display screens. marketpublishers.comrare.earth One of the most significant applications is in the synthesis of cerium-doped lanthanum chloride (Ce:LaCl₃) scintillators. sot.com.sgaemree.com These materials are highly valued in radiation detection due to their exceptional properties. sot.com.sg

Ce:LaCl₃ crystals are known for their high light output, fast decay time, and good energy resolution, making them suitable for high-energy physics, nuclear radiation detection, and petroleum well-logging. shalomeo.com The production process involves precise doping to integrate cerium into the lanthanum chloride matrix, followed by carefully controlled crystal growth to achieve the desired scintillation characteristics. sot.com.sg Lanthanum chloride is also used as a precursor for other scintillator materials, such as cerium-doped lanthanum bromide (Ce:LaBr₃) and lanthanum phosphate (B84403) nanorods. chemicalbook.comthermofisher.comosti.gov

Key Properties of Ce:LaCl₃ Scintillators:

High Light Output: Comparable to sodium iodide (NaI(Tl)) scintillators. shalomeo.com

Fast Decay Time: Approximately 28 nanoseconds, which is about one-tenth that of NaI(Tl). shalomeo.com

Good Energy Resolution: Superior to NaI(Tl) crystals. shalomeo.com

Hygroscopic Nature: Requires careful handling and encapsulation to protect from moisture. sot.com.sg

Different synthesis techniques, including co-precipitation and microwave-assisted methods, have been employed to produce cerium-doped lanthanum fluoride (B91410) (LaF₃:Ce) nanoparticles using lanthanum(III) chloride as a starting material. brin.go.id

Development of Advanced Ceramic Materials

Lanthanum(III) chloride is a versatile precursor for creating various advanced ceramic materials with unique electrical and optical properties. nanorh.comsynthetikaeu.comnanorh.com

High-Temperature Superconductors

Lanthanum-based compounds are integral to the field of high-temperature superconductors. While direct synthesis routes for complex cuprates often involve oxides and carbonates, lanthanum(III) chloride can be a precursor for preparing other lanthanum-containing starting materials. nanorh.comsynthetikaeu.com Research into lanthanum-based hydrides, such as LaH₁₀, has shown superconductivity at extremely high pressures, pushing the boundaries of materials science. pnas.orgaps.org The synthesis of phosphide (B1233454) oxides like La₃Cu₄P₄O₂ and La₅Cu₄P₄O₄Cl₂ has been achieved through ceramic techniques using lanthanum(III) chloride. iaea.org

Ferroelectric Materials

In the realm of ferroelectric materials, lanthanum is a common dopant used to modify the properties of materials like lead zirconate titanate (PZT). Lanthanum(III) chloride can serve as a precursor for introducing lanthanum into these ceramic systems. Doping with lanthanum can influence the crystal structure and enhance the ferroelectric and reliability properties of thin films such as hafnium-zirconium oxide (Hf₁-ₓZrₓO₂). aip.org Lanthanum aluminate (LaAlO₃), a material with a perovskite structure, has applications as a substrate for high-temperature superconductors and ferroelectric films, and can be synthesized from precursors derived from lanthanum(III) chloride. rsc.orgsamaterials.com

Fabrication of Semiconductor Components and Thin Films

Lanthanum(III) chloride is utilized in the production of semiconductor materials and the fabrication of thin films. marketpublishers.comnanorh.com It can be used as a doping agent or as a primary precursor for depositing lanthanum-containing thin films.

For instance, lanthanum-doped zinc oxide (La:ZnO) thin films have been prepared using the spray pyrolysis technique with lanthanum(III) chloride as the lanthanum source. chalcogen.romdpi.comresearchgate.net Doping with lanthanum has been shown to alter the morphology and enhance the optical properties of ZnO films, such as increasing transparency and widening the optical bandgap. mdpi.comresearchgate.net Similarly, lanthanum sulfide (B99878) (La₂S₃) thin films, which exhibit semiconducting properties, can be deposited using methods like spray pyrolysis or by the sulfurization of lanthanum(III) chloride. iaea.orgresearchgate.netoregonstate.eduniscpr.res.in

Material Synthesis Method Precursor Key Findings
La-doped ZnOSpray PyrolysisLanthanum(III) chloride heptahydrateIncreased optical transmittance (>80%) and bandgap (3.32 eV). mdpi.comresearchgate.net
La₂S₃Spray PyrolysisLanthanum(III) chlorideFilms are polycrystalline with a direct optical band gap of 2.2 eV and exhibit p-type semiconductivity. iaea.org
La₂S₃Dipping and SulfurizationLanthanum(III) chloride heptahydrateFormation of β-La₂S₃ or γ-La₂S₃ phases depending on substrate and conditions. researchgate.net
La-doped CZTSSeSolution-basedLanthanum(III) nitrate (B79036) hexahydrate (derived from La-precursors)Enhanced power conversion efficiency in solar cells. aip.org

Synthesis of Magnetic Materials

Lanthanum(III) chloride plays a role in the synthesis of magnetic materials. nanorh.combloomtechz.com Lanthanum itself is used in preparing various magnetic materials, including piezoelectric, electric heating, thermoelectric, and magnetoresistive materials. bloomtechz.com The addition of lanthanum can alter the magnetic characteristics of materials. bloomtechz.com

A notable application of lanthanum(III) chloride is in the synthesis of doped magnetite nanoparticles. For example, zinc and lanthanum co-doped magnetite nanostructures have been prepared using a co-precipitation method where lanthanum(III) chloride was one of the key reagents. bendola.com This doping modifies the structural, optical, and magnetic properties of the iron oxide nanoparticles. bendola.com

Preparation of Optical Materials and Devices (e.g., Lasers, Optical Lenses)

Lanthanum(III) chloride is a precursor for various optical materials used in devices like lasers and high-quality lenses. nanorh.comnanorh.combloomtechz.com Its contribution to glass manufacturing improves the refractive index and reduces light dispersion, making it valuable for camera lenses and telescope components. marketpublishers.comepomaterial.com

In laser technology, lanthanum(III) chloride is used as a host material for rare-earth ions. optica.org Its low-phonon-energy nature enables laser transitions that would otherwise be quenched. optica.org For example, neodymium-doped lanthanum chloride (Nd³⁺:LaCl₃) and praseodymium-doped lanthanum chloride have been investigated for mid-infrared laser applications. optica.orgjournaldephysique.org Furthermore, lanthanum chloride is used to create lanthanum glass, which has a high refractive index and low dispersion, finding use in medical laser equipment and astronomical instruments. bloomtechz.com

Polymer Composites with Doped Lanthanum(III) Chloride

The incorporation of dopants into polymer matrices is a widely employed strategy to modify and enhance the intrinsic properties of the original materials. mdpi.comnih.gov Lanthanum(III) chloride (LaCl₃), a rare earth salt, has emerged as a significant precursor and dopant in the field of advanced materials science. aip.org Its introduction into various polymer systems leads to the formation of composites with tailored thermal, optical, electrical, and mechanical characteristics, driven by interactions between the La³⁺ ions and the polymer chains. aip.orgscribd.com These interactions can result in the formation of complexes, crosslinking, and altered crystalline structures within the polymer matrix, thereby improving material performance for specific applications. aip.orgscribd.com

Research has demonstrated that doping polymers with Lanthanum(III) chloride can lead to notable improvements in thermal stability, adjustments in optical band gaps, and enhanced electrical conductivity. scribd.comias.ac.in The effects are highly dependent on the host polymer, the concentration of the LaCl₃ dopant, and the processing methods used to create the composite material. scribd.comias.ac.in

Detailed Research Findings

Scientific investigations into polymer composites doped with Lanthanum(III) chloride have yielded specific insights into how this dopant alters material properties.

Thermal Properties: In studies involving copolymers of acrylonitrile (B1666552) and styrene (B11656), poly(AN-co-St), doping with LaCl₃ was found to increase the material's glass transition temperature (Tg). ias.ac.inresearchgate.net Differential scanning calorimetry (DSC) results showed that the Tg of the pure copolymer increased from 112°C to approximately 117°C with the addition of LaCl₃. ias.ac.in This increase suggests that the mobility of the polymer chains is reduced due to the interaction with the dopant. ias.ac.in Similarly, in polyvinylidene fluoride (PVDF) films, doping with LaCl₃ caused the glass transition relaxation to shift to higher temperatures, indicating the formation of complexes within the polymer matrix. scribd.com Research on modified polyvinyl chloride (PVC) films also indicated that the inclusion of lanthanum enhances thermal stability. researchgate.net

Optical Properties: The optical characteristics of polymers are significantly influenced by LaCl₃ doping. For poly(AN-co-St) composites, an increase in the concentration of LaCl₃ resulted in a decrease in the optical band gap. ias.ac.inresearchgate.net This change indicates an alteration in the conductivity of the material. ias.ac.in In a study on polyvinylpyrrolidone (B124986) (PVP) thin films, the optical energy gap (Eg) was observed to decrease from 4.0 eV for undoped PVP to 3.64 eV for films doped with 3% LaCl₃. chalcogen.ro This reduction in the band gap makes the material suitable for certain detector applications. chalcogen.ro Conversely, the optical transmittance of poly(AN-co-St) films decreased as the lanthanum content increased; pure polymer films showed a transmittance of around 80%, which dropped to as low as 10% with higher doping levels. ias.ac.in

Electrical and Dielectric Properties: Lanthanum(III) chloride doping has a profound effect on the electrical behavior of polymer composites. In PVDF, the incorporation of La³⁺ ions forms complexes that influence relaxation processes and the conduction mechanism. aip.orgscribd.com Studies have shown that the AC conductivity behavior changes with dopant concentration; for instance, PVDF doped with 3 wt.% LaCl₃ exhibits a small polaron tunneling (SPT) conduction mechanism, while other concentrations follow the correlated barrier hopping (CBH) model. scribd.com In HCl-doped polyaniline, the addition of lanthanum ions led to a significant enhancement of the dielectric constant (ϵ′) and dielectric loss (ϵ″), particularly at low frequencies. tandfonline.com

Morphological and Mechanical Properties: The morphology of polymer composites can be altered by the presence of LaCl₃. In HCl-doped polyaniline, the addition of La³⁺ ions transformed the material's aggregated structure into a distinct porous morphology. tandfonline.com For polyvinylpyrrolidone (PVP), electrospinning of a solution containing LaCl₃ produced nanofibers where the mean fiber diameter decreased as the lanthanum concentration increased. chalcogen.ro Research on modified PVC films has shown that the inclusion of lanthanum can improve mechanical properties, such as the energy storage modulus. researchgate.net X-ray diffraction (XRD) analysis of LaCl₃-doped PVDF revealed that the dopant decreases the ordering character in the crystalline phase, which is attributed to crosslinking between La³⁺ ions and the fluorine groups of the polymer. aip.org

Data Tables

Table 1: Effect of LaCl₃ Doping on Polymer Thermal and Optical Properties

Polymer MatrixDopant Conc. (wt%)Glass Transition Temp. (Tg)Optical Band Gap (Eg)Source(s)
Poly(AN-co-St)0%112°C- ias.ac.in
Poly(AN-co-St)3-18%~117°CDecreased with conc. ias.ac.in
PVDF0%-- scribd.com
PVDF3-10%Shifted to higher temps- scribd.com
PVP0%-4.0 eV chalcogen.ro
PVP3%-3.64 eV chalcogen.ro

Table 2: Effect of LaCl₃ Doping on Polymer Electrical and Morphological Properties

Polymer MatrixDopant Conc. (wt%)Key Finding(s)Source(s)
PVDF3%Conduction mechanism changes to small polaron tunneling (SPT). scribd.com
PVDF5%, 10%Conduction follows correlated barrier hopping (CBH) model. scribd.com
HCl-doped PolyanilineIncreasing Conc.Enhanced dielectric constant; formation of porous structure. tandfonline.com
PVP1-3%Mean nanofiber diameter decreases with increasing concentration. chalcogen.ro
PVDF3-10%Decreased crystallinity due to crosslinking. aip.org

Separation and Purification Science of Lanthanum Iii Chloride

Solvent Extraction Methodologies for Rare Earth Elements

Solvent extraction is a highly effective hydrometallurgical technique for the separation and concentration of rare earth elements from aqueous solutions. eurare.org The process involves contacting an aqueous feed solution containing the rare earth elements with an immiscible organic solvent. eurare.org A specific extracting agent within the organic phase selectively complexes with certain rare earth ions, facilitating their transfer from the aqueous to the organic phase. eurare.org Subsequent steps of scrubbing and stripping allow for the purification and recovery of the targeted element. cetem.gov.breurare.org

Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a widely utilized acidic extractant for the separation of rare earth elements in chloride media. academie-sciences.frresearchgate.net The extraction efficiency of D2EHPA for rare earth elements generally increases with the atomic number, meaning it has a stronger affinity for heavier rare earth elements than for lighter ones like lanthanum. academie-sciences.fr This property is exploited to separate lanthanum from other rare earths. academie-sciences.frresearchgate.net

The extraction process is pH-dependent, with the extraction of lanthanum(III) increasing as the pH of the aqueous phase rises. academie-sciences.fracs.org The separation is based on a cation-exchange mechanism. acs.orgacs.org However, a significant drawback of D2EHPA is the difficulty in stripping the extracted heavy rare earth elements from the organic phase, often requiring concentrated acids. google.com

In a study on the extraction of La(III) from a chloride medium using D2EHPA, the influence of complexing agents like lactic acid and citric acid was investigated to improve separation factors between light rare earths. acs.org

Table 1: Research Findings on D2EHPA in Lanthanum Separation

ParameterObservationReference
Extraction OrderExtraction efficiency increases with atomic number (La < Ce < Pr < Nd...). academie-sciences.fr
Effect of pHExtraction of La(III) increases with increasing pH of the aqueous phase. academie-sciences.fracs.org
MechanismCation-exchange mechanism. acs.orgacs.org
StrippingStripping of heavier rare earths can be difficult, requiring strong acids. google.com

To enhance the efficiency and selectivity of solvent extraction processes, synergistic systems are often employed. These systems involve a combination of extractants or the addition of a second compound (a synergist) to the organic phase, or a complexing agent to the aqueous phase. scirp.orgmdpi.com

Lactic Acid: The addition of lactic acid as a complexing agent to the aqueous phase has been shown to improve the separation factors between light rare earth elements, including lanthanum, when using D2EHPA (also known as P204). acs.orgscirp.org In one study, the presence of lactic acid in the aqueous phase led to effective separation factors for La(III). scirp.org The lactic acid can be subsequently recovered from the raffinate using tributyl phosphate (B84403) (TBP) as an extractant. scirp.org

HEHEHP (PC88A): 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (HEHEHP or PC88A) is another acidic extractant used for rare earth separation. academie-sciences.fr It generally has a lower affinity for rare earths compared to D2EHPA, which facilitates easier stripping at lower acid concentrations. academie-sciences.fr Synergistic effects have been observed when HEHEHP is mixed with other extractants. For instance, a mixture of HEHEHP and D2EHPA in n-heptane has been used for the extraction and separation of rare earths from a chloride medium. scispace.com

TOPO (Trioctylphosphine oxide): TOPO is a neutral extractant that can act as a synergist. In the extraction of lanthanum and cerium, the addition of TOPO to a β-diketone extractant (like TFA or HFAc) in an organic solvent (kerosene or an ionic liquid) significantly improved the extraction efficiency compared to using the β-diketone alone. scirp.org The synergistic effect of TOPO is particularly noted at higher concentrations. researchgate.net

For industrial-scale separation of rare earth elements, multistage counter-current mixer-settlers are commonly employed. osti.govgoogle.commaking.com This equipment allows for continuous and efficient liquid-liquid extraction. making.comddpsinc.com

A mixer-settler unit consists of two main parts: a mixer, where the aqueous and organic phases are agitated to facilitate mass transfer, and a settler, where the two immiscible phases are allowed to separate by gravity. ddpsinc.com To achieve the high purity required, multiple mixer-settler stages are connected in series, with the aqueous and organic phases flowing in opposite directions (counter-currently). ddpsinc.com

Research has been conducted to scale up mixer-settler extractors for the separation of lanthanum from other rare earth chlorides using D2EHPA. osti.gov The efficiency of a multistage mixer-settler column for lanthanum extraction depends on factors like agitation speed and the flow rates of the phases. researchgate.net Simulations and models have been developed to predict the performance of these multistage systems for separating elements like samarium and gadolinium, which can be applied to lanthanum separation as well. researchgate.net

Supported liquid membrane (SLM) technology offers a promising alternative to conventional solvent extraction, combining extraction and stripping into a single step and reducing the required amount of organic solvent. researchgate.netmdpi.com In an SLM system, an organic liquid phase containing a carrier (extractant) is immobilized within the pores of a microporous solid support, which separates the aqueous feed and stripping phases. mdpi.com

Several studies have investigated the transport of lanthanum(III) across SLMs:

One study used a Teflon millipore membrane with di(2-ethylhexyl) phosphoric acid (HDEHP) in kerosene (B1165875) as the mobile carrier to transport lanthanum from a solution of higher pH to one of lower pH. iaea.org

Another system utilized a polyvinylidene fluoride (B91410) (PVDF) film to immobilize a mixture of tributyl phosphate (TBP) and an ionic liquid ([C4mim][Tf2N]) for lanthanum transport. researchgate.net The optimal conditions for transport were found to be an initial La(III) concentration of 150 mg/L, a 1:1 carrier-ionic liquid volume ratio, and a pH of 5, achieving a transport efficiency of 38.15%. researchgate.net

The use of P507 (HEHEHP) as a carrier in a hollow fiber supported liquid membrane (HFSLM) system has been effective for the separation of La³⁺ and Nd³⁺. bohrium.com

Selective Separation of Lanthanum from Adjacent Rare Earth Elements (e.g., Ce, Pr, Nd)

The separation of lanthanum from its adjacent light rare earth elements, particularly cerium (Ce), praseodymium (Pr), and neodymium (Nd), is notoriously difficult due to the very small differences in their ionic radii and chemical properties. cetem.gov.brmdpi.com Solvent extraction is the primary method to achieve this separation. cetem.gov.brmdpi.com

The selectivity of an extraction system is quantified by the separation factor (β), which is the ratio of the distribution coefficients of the two elements being separated. A higher separation factor indicates a more effective separation.

Separation from Cerium: The separation of La(III) and Ce(III) is a significant challenge. mdpi.com Using Cyanex® 272 in kerosene, an optimal aqueous phase pH of 5.6 was found to achieve a separation factor (αCe/La) of 12.7. mdpi.com In another study using HDEHP in kerosene from a hydrochloric acid medium, a separation factor of 0.46 was reported. scirp.org

Separation from Praseodymium and Neodymium: Lactic acid added to the feed solution has been shown to significantly enhance the separation of lanthanum from praseodymium and neodymium using the extractant P507. cetem.gov.br In one experiment, with 0.52 mol L⁻¹ lactic acid at pH 3.5, the extraction was 21% for La, 85% for Pr, and 96% for Nd. The co-extracted lanthanum was then effectively removed in a scrubbing stage. cetem.gov.br Another method involves using a P503 extractant in a nitric acid system, where the extraction rates for Pr and Nd were 71% and 82% respectively, while for La it was only 6%, achieving a clear separation. google.com

Table 2: Separation Factors for La/Ce

Extractant SystemMediumSeparation Factor (βCe/La)Reference
Cyanex® 272 in kerosene- (at pH 5.6)12.7 mdpi.com
HDEHP in keroseneHydrochloric acid0.46 scirp.org
Aliquat 336 in xyleneSodium nitrate (B79036)0.60 scirp.org
Versatic 911 in ShellsolNitrate or Chloride3.00 scirp.org

Hydrometallurgical Processes for Rare Earth Purification

Hydrometallurgy encompasses the aqueous-based processing of ores and concentrates to extract and purify metals. nmlindia.org For rare earth elements, a typical hydrometallurgical flowsheet involves several key unit operations:

Leaching: The rare earth-containing mineral concentrate is first dissolved in a strong acid, such as hydrochloric, sulfuric, or nitric acid, to bring the metals into an aqueous solution. nmlindia.orgeurare.orgmdpi.com

Purification/Separation: The resulting leach solution, which contains a mixture of rare earth elements and other impurities, then undergoes separation processes. nmlindia.orgeurare.org Solvent extraction is the dominant technology for this step, allowing for the separation of rare earths into groups (light, medium, heavy) or as individual elements. nmlindia.orgeurare.org Other techniques like precipitation and ion exchange can also be used. mdpi.comcore.ac.uk

Product Generation: Once a purified solution of a specific rare earth element, such as lanthanum chloride, is obtained, the final product is typically generated through precipitation. core.ac.uk The rare earth is often precipitated as an oxalate (B1200264) or carbonate, which is then calcined (heated) to produce the high-purity rare earth oxide. core.ac.uk

Hydrometallurgical processes offer advantages such as lower capital costs and the flexibility to handle a wide variety of raw materials, including low-grade ores and recycled products. mdpi.com

Spectroscopic and Computational Characterization of Lanthanum Iii Chloride Systems

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Raman and Fourier Transform-Infrared (FT-IR) techniques, is instrumental in probing the bonding environments within lanthanum(III) chloride systems. It allows for the direct observation of vibrational modes involving the lanthanum ion and its coordinated ligands.

Raman spectroscopy is a powerful tool for investigating the speciation of lanthanum(III) chloride in aqueous solutions. cdnsciencepub.com Studies combining polarized Raman spectroscopy with computational methods, such as Density Functional Theory (DFT), have successfully identified the various species present in equilibrium. cdnsciencepub.comresearchgate.net In aqueous solutions, the La³⁺ ion coordinates with water molecules and chloride ions, leading to a mixture of aquated and chloro-complexes. rsc.orgresearchgate.net

Computational studies have predicted the existence of four primary species: La(H₂O)₉³⁺, LaCl(H₂O)₈²⁺, LaCl₂(H₂O)₆⁺, and LaCl₃(H₂O)₄⁰. cdnsciencepub.comresearchgate.net Experimental Raman spectra have confirmed the presence of these species through the detection of distinct vibrational modes. cdnsciencepub.com The La–O stretching mode, corresponding to the interaction between the La³⁺ ion and coordinated water molecules, is typically observed as a broad, strong band around 340-343 cm⁻¹. cdnsciencepub.comnih.govrsc.orgrsc.org This band is a characteristic feature of the nona-aqua La(III) ion, [La(OH₂)₉]³⁺. rsc.orgrsc.org

The La–Cl vibrational modes are generally weaker and appear at lower frequencies. cdnsciencepub.comresearchgate.net The broad band observed around 230-240 cm⁻¹ in concentrated solutions has been deconvoluted into two distinct components: a band at approximately 234 cm⁻¹ assigned to the LaCl(H₂O)₈²⁺ species, and another at about 221 cm⁻¹ attributed to the LaCl₂(H₂O)₆⁺ species. cdnsciencepub.comresearchgate.net The formation of these chloro-complexes is favored in solutions with higher chloride concentrations and disappears upon significant dilution. rsc.orgresearchgate.net

Table 1: Key Raman Vibrational Modes for Aqueous Lanthanum(III) Chloride Species

Vibrational Mode Species Assignment Raman Shift (cm⁻¹) Reference
La–O Stretch [La(OH₂)₉]³⁺ ~340 - 343 cdnsciencepub.comnih.govrsc.org
La–Cl Stretch LaCl(H₂O)₈²⁺ ~234 cdnsciencepub.comresearchgate.net
La–Cl Stretch LaCl₂(H₂O)₆⁺ ~221 cdnsciencepub.comresearchgate.net

FT-IR spectroscopy is essential for characterizing lanthanum(III) chloride complexes with organic ligands and for the analysis of composite materials containing LaCl₃. By comparing the FT-IR spectrum of a free ligand to that of its lanthanum complex, researchers can deduce the mode of coordination. researchgate.net Shifts in the vibrational frequencies of functional groups, such as C=O (carbonyl), C=N (azomethine or imine), and O-H (hydroxyl), upon complexation provide direct evidence of their involvement in bonding to the La³⁺ ion. sapub.orgorientjchem.org

For instance, a shift to lower wavenumbers for C=O and C=N stretching vibrations suggests coordination of these groups with the lanthanum ion. orientjchem.org Similarly, the broadening or shifting of the O-H band, or its disappearance in the case of deprotonation, indicates the coordination of hydroxyl groups. sapub.orgasianpubs.org The formation of new, weak to medium intensity bands in the far-infrared region (typically 400-600 cm⁻¹) can be assigned to the La–O and La–N stretching vibrations, further confirming the ligand-to-metal coordination. sapub.orgasianpubs.org In some cases, a band in the 321–328 cm⁻¹ range is attributed to La–Cl vibrations within the complex. orientjchem.org

FT-IR is also used to characterize materials where LaCl₃ is incorporated as a dopant or filler, such as in polymers. ias.ac.in The spectra can confirm the presence of characteristic bonds within the polymer matrix and show changes or new peaks resulting from the interaction with lanthanum(III) chloride. ias.ac.in For example, in studies of La₂O₃ synthesized from LaCl₃, FT-IR spectra confirm the formation of the oxide by showing the characteristic La-O stretching vibration around 643 cm⁻¹. ijacskros.com

Table 2: Representative FT-IR Spectral Shifts in Lanthanum(III) Complexes

Functional Group Free Ligand (cm⁻¹) Complexed Ligand (cm⁻¹) Inference Reference
C=N (Imine) ~1656 1689 - 1681 Coordination via imine nitrogen sapub.org
C=O (Carbonyl) ~1651 Lower wavenumbers Coordination via carbonyl oxygen orientjchem.org
O-H (Hydroxyl) ~3674 Lower wavenumbers (broad) Coordination via hydroxyl oxygen sapub.org
New Bands - ~528 - 415 Formation of La-N and La-O bonds sapub.org

Electronic Absorption and Luminescence Spectroscopy

Electronic spectroscopy provides information on the electronic transitions within lanthanum(III) chloride systems, which is crucial for understanding their optical properties and the nature of complex formation.

UV-Vis spectroscopy is widely employed to study the formation of lanthanum(III) chloride complexes and to characterize their optical properties. ias.ac.inresearchgate.net The electronic absorption spectra of La(III) complexes are typically dominated by transitions within the organic ligands, as the La³⁺ ion itself has a [Xe] electron configuration and lacks f-f transitions. ijsr.netripublication.com Common transitions observed include π → π* and n → π*, which are characteristic of the aromatic or unsaturated parts of the ligands. orientjchem.orgijsr.net

Upon complexation with La³⁺, these intra-ligand absorption bands may exhibit a red-shift (bathochromic shift), which can be attributed to the covalent character of the metal-ligand bond. ripublication.comakjournals.com Additionally, new bands corresponding to ligand-to-metal charge transfer (LMCT) may appear. ijsr.netresearchgate.net Spectrophotometric titrations, where the absorbance is monitored upon addition of La³⁺ to a ligand solution, are used to confirm the formation of well-defined 1:1 or other stoichiometric complexes and to calculate their binding constants. beilstein-journals.org

In materials science, UV-Vis spectroscopy is used to determine the optical properties of materials doped with lanthanum(III) chloride, such as thin films. ias.ac.inias.ac.in By analyzing the transmittance and absorbance spectra, the optical band gap of the material can be calculated. Studies have shown that doping polymers with LaCl₃ can alter the optical band gap, thereby modifying the material's conductivity and other optical characteristics. ias.ac.inias.ac.in

Photoluminescence (PL) spectroscopy investigates the emission properties of lanthanum complexes upon excitation with UV or visible light. While the La³⁺ ion is not luminescent itself, its complexes can exhibit fluorescence or phosphorescence. rsc.org This emission typically arises from intra-ligand (π–π* or n–π*) transitions or from ligand-to-metal charge transfer (LMCT) states. researchgate.netrsc.org The ligand absorbs energy and, in some cases, can transfer it to the metal ion (a process known as the antenna effect), but in La(III) complexes, the emission is generally considered ligand-based. ripublication.com

The luminescence of a lanthanum complex is highly dependent on the nature of the coordinated ligand. For example, a nano-lanthanum complex synthesized from lanthanum chloride and 1,2-phenylenediamine exhibits an emission band at 573 nm when excited at 365 nm. rsc.org In contrast, some studies report very weak luminescence for other La(III) complexes, concluding that they are not efficient photoluminescent materials. ripublication.com The coordination environment provided by the ligands plays a crucial role in determining the intensity and wavelength of the emission. researchgate.net PL studies are also valuable for developing chemosensors, where the emission intensity of a lanthanum complex is enhanced or quenched in the presence of a target analyte. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers another avenue for the characterization of lanthanum(III) chloride systems, particularly for probing the structure of diamagnetic La(III) complexes in solution. Lanthanum has two NMR-active isotopes, ¹³⁸La and ¹³⁹La, both of which are quadrupolar. huji.ac.il Due to its higher natural abundance and sensitivity, ¹³⁹La is the preferred nucleus for NMR studies. huji.ac.il

¹³⁹La NMR is used to study small lanthanum complexes, although the signals are often broad due to the quadrupolar nature of the nucleus. huji.ac.il The chemical shift of ¹³⁹La is sensitive to the coordination environment around the metal ion. Furthermore, the relaxation rate of the ¹³⁹La nucleus is utilized in studies of ion binding. huji.ac.il

¹³⁹La NMR Relaxation and Chemical Shift Studies in Aqueous Solutions

Lanthanum-139 Nuclear Magnetic Resonance (NMR) is a powerful tool for probing the local environment of the La³⁺ ion. huji.ac.il Although ¹³⁹La is a quadrupolar nucleus, which can lead to broad signals, it is the preferred isotope for NMR studies over the less sensitive ¹³⁸La. huji.ac.il The chemical shifts and relaxation rates of ¹³⁹La are highly sensitive to the composition and symmetry of the first coordination sphere of the lanthanum ion.

In aqueous solutions of lanthanum(III) chloride, the ¹³⁹La NMR spectra typically show a single signal. osti.gov The chemical shift and the width of this signal are dependent on factors such as the concentration of the salt and the presence of other coordinating species. osti.gov Studies on aqueous solutions of lanthanum chloride, along with lanthanum nitrate (B79036) and perchlorate, have revealed that the nature of the anion significantly influences the ¹³⁹La chemical shift and relaxation. osti.govpascal-man.com

In purely aqueous chloride solutions, the chloride ions are generally considered to be in the outer coordination sphere of the hydrated La³⁺ ion, especially at lower concentrations. osti.gov However, as the concentration of other solvents or coordinating anions increases, the composition of the inner coordination sphere can change, leading to observable shifts in the ¹³⁹La NMR spectrum. For instance, in mixed water-dimethylformamide (DMF) solutions, chloride ions can enter the inner coordination sphere of La³⁺ at higher DMF concentrations, forming chloride complexes. osti.gov

Table 1: Comparison of ¹³⁸La and ¹³⁹La NMR for LaCl₃ (0.01 M) in D₂O huji.ac.il

IsotopeSensitivitySignal WidthUtility
¹³⁸LaVery lowBroadNot preferred for NMR
¹³⁹LaMediumLess broadNucleus of choice for NMR

²³Na, ³¹P, and ¹³C NMR in Solvent Extraction Systems

Solvent extraction is a crucial technique for the separation and purification of lanthanides. NMR spectroscopy, utilizing various nuclei, plays a significant role in understanding the complex chemical equilibria and structures of the extracted species in these systems.

While direct studies focusing on ²³Na, ³¹P, and ¹³C NMR in solvent extraction systems specifically with lanthanum(III) chloride are not extensively detailed in the provided context, the principles can be inferred from related research. Solvent extraction of La(III) from chloride media often employs organophosphorus extractants like di-(2-ethylhexyl) phosphoric acid (P204). scirp.org In such systems, ³¹P NMR would be invaluable for characterizing the coordination of the phosphate (B84403) groups to the La³⁺ ion. The chemical shift of the ³¹P nucleus is sensitive to the formation of the lanthanum-extractant complex and can provide information on the stoichiometry and structure of the extracted species.

The addition of complexing agents to the aqueous phase, such as lactic acid, can improve the separation efficiency. scirp.org ¹³C NMR would be instrumental in studying the interaction of the carboxylate and hydroxyl groups of the lactic acid with the La³⁺ ion in the aqueous phase, elucidating the nature of the complex that is then subjected to extraction.

In systems involving sodium salts or buffers, ²³Na NMR could be used to probe the environment of the sodium ions and their potential involvement in the extraction mechanism, for example, through ion-pair formation with the extractant in the organic phase.

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure of solid materials and for characterizing the phase composition and crystallite size of nano- and micro-structured materials.

Crystal Structure Determination

Anhydrous lanthanum(III) chloride (LaCl₃) crystallizes in a hexagonal crystal system with the space group P6₃/m. materialsproject.orgmaterialsproject.org The structure is isomorphous with uranium(III) chloride (UCl₃). shef.ac.uk In this structure, each La³⁺ ion is coordinated to nine Cl⁻ ions in a tricapped trigonal prismatic geometry. materialsproject.orgshef.ac.uk The La-Cl bond lengths are not all equivalent, with six shorter bonds and three longer ones. materialsproject.org

Table 2: Crystal Structure Data for Lanthanum(III) Chloride

ParameterValueReference
Crystal SystemHexagonal materialsproject.orgmaterialsproject.org
Space GroupP6₃/m materialsproject.orgmaterialsproject.org
Lattice Constant 'a'7.54 Å materialsproject.org
Lattice Constant 'c'4.37 Å materialsproject.org
Coordination Geometry9-coordinate tricapped trigonal prismatic materialsproject.orgshef.ac.uk
La-Cl Bond Lengths6 shorter (2.95 Å), 3 longer (2.97 Å) materialsproject.org

The hydrated form, lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O), has a different crystal structure, which is monoclinic. researchgate.net

Characterization of Nanostructured Deposits and Composites

XRD is widely used to characterize nanostructured materials containing lanthanum(III) chloride or its derivatives. For instance, in the synthesis of lanthanum oxide (La₂O₃) nanoparticles from lanthanum(III) chloride heptahydrate, XRD is used to confirm the formation of the hexagonal phase of La₂O₃ and to calculate the average crystallite size using the Debye-Scherrer equation. ijacskros.com

In the preparation of composites, such as those involving lanthanum(III) chloride and a copolymer of acrylonitrile (B1666552) and styrene (B11656), XRD patterns are used to identify the structural changes upon incorporation of the salt. ias.ac.in The appearance of new peaks and changes in the intensity of existing peaks can indicate interactions between the polymer and the lanthanum salt. researchgate.netias.ac.in Similarly, in the formation of lanthanum sulfide (B99878)/graphene oxide composites, XRD is employed to identify the mixed phases of lanthanum sulfide present. researchgate.net

The technique is also crucial for studying the products of phase formation during precipitation reactions involving lanthanum chloride. grafiati.com For example, in the synthesis of a biochar-supported nano-sized lanthanum composite, XRD analysis confirmed the formation of lanthanum hydroxide (B78521) (La(OH)₃) nanorods on the biochar surface. nih.gov

Electron Microscopy and Elemental Composition Analysis

Electron microscopy techniques, particularly Scanning Electron Microscopy (SEM), are essential for visualizing the surface morphology and microstructure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Morphology

SEM is extensively used to study the morphology of materials derived from or containing lanthanum(III) chloride. For example, in the synthesis of lanthanum oxide nanoparticles via a microwave-assisted coprecipitation method using lanthanum(III) chloride, SEM images revealed a nanoflake-like morphology with an accumulation of fine particles. ijacskros.com

In the context of composites, SEM is used to examine the distribution and surface morphology of lanthanum(III) chloride within a polymer matrix. For acrylonitrile-co-styrene composites, SEM images showed that the addition of LaCl₃ altered the surface structure, with the salt appearing in clusters of varying sizes and morphologies. ias.ac.in The excellent distribution of LaCl₃ in the polymer was confirmed by these observations. ias.ac.in

SEM is also employed to study the morphology of electrospun fibers. For instance, lanthanum manganite (LaMnO₃) nanofibers fabricated from precursors including lanthanum chloride were analyzed by SEM, which indicated that the prepared composite fibers had a smooth surface. meral.edu.mm

Furthermore, in the study of nanostructured deposits, SEM provides direct visual evidence of the morphology. For example, the SEM image of a Schiff base ligand derived from lanthanum(III) chloride showed a rod-like morphology. researchgate.net The morphology of nanostructures formed in systems containing lanthanum has also been investigated using SEM. grafiati.com

Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used to determine the elemental composition of a sample. thermofisher.com It functions by detecting the characteristic X-rays emitted from a material when it is bombarded with an electron beam. thermofisher.com This method allows for the visualization of the distribution of constituent elements by creating two-dimensional maps of their characteristic X-ray intensities or concentrations. jeol.com

In the context of lanthanum(III) chloride systems, EDS is employed to confirm the presence and distribution of lanthanum and chlorine. For instance, in the analysis of lanthanum-containing metal-organic frameworks (MOFs), EDS spectra show distinct peaks corresponding to the energy levels of lanthanum, alongside peaks for other elements present in the structure, such as carbon and oxygen. researchgate.net Studies on various materials have successfully used EDS to create elemental maps, which visually demonstrate the localization of lanthanum within the sample's morphology. For example, in lanthanum-doped materials, EDS mapping can confirm the uniform distribution of lanthanum throughout the material's matrix.

The process of elemental mapping with EDS involves scanning an electron beam across a specified area of the specimen and acquiring X-ray spectra from each pixel. jeol.com These spectra are then processed to isolate the intensities of the characteristic X-rays for each target element, which are then displayed as a map. jeol.com This provides a qualitative understanding of where elements are more abundant. jeol.com For a more quantitative analysis, the data can be processed to produce element concentration maps. jeol.com In studies involving lanthanum, X-ray mapping for emissions in the lanthanum energy range has been used to pinpoint its location, for instance, showing its concentration in specific cellular structures or interfaces. biologists.com

Advanced Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Molecular Structures and Energies

Density Functional Theory (DFT) has emerged as a critical tool for investigating the molecular and electronic structures of lanthanum(III) chloride and its complexes. rsc.orgias.ac.in DFT calculations allow for the prediction of optimized geometries, bond lengths, and energies, providing insights that are complementary to experimental data. cdnsciencepub.com

Computational studies using DFT have been extensively applied to understand the speciation of lanthanum(III) chloride in aqueous solutions. These calculations have predicted the existence of various hydrated and chloro-complexes, such as [La(H₂O)₉]³⁺, [LaCl(H₂O)₈]²⁺, [LaCl₂(H₂O)₆]⁺, and LaCl₃(H₂O)₄⁰. researchgate.netresearchgate.net For the nona-aqua La(III) ion, [La(H₂O)₉]³⁺, DFT optimizations have confirmed a tricapped trigonal prismatic structure. cdnsciencepub.com The calculated bond distances and angles for this hydrated ion, when using a polarizable continuum model to simulate the solvent, show good agreement with experimental data from techniques like EXAFS. cdnsciencepub.comrsc.org

DFT is also used to determine the relative energies of different isomers and coordination geometries. For example, in the [LaCl(H₂O)₈]²⁺ complex, DFT calculations revealed that the structure with the chloride ligand in an equatorial position is slightly lower in energy than the axial configuration. cdnsciencepub.comscholaris.ca Furthermore, DFT calculations can predict vibrational frequencies, which can be compared with experimental Raman spectra to identify different species in solution. cdnsciencepub.comresearchgate.net

The choice of functional and basis set is crucial for obtaining accurate results in DFT calculations involving lanthanides. mdpi.com Functionals like B3LYP are commonly used, often in conjunction with effective core potentials (ECPs) for the lanthanum atom to account for relativistic effects, and appropriate basis sets for the other atoms. researchgate.netmdpi.comresearchgate.netmdpi.com

Table 1: DFT Calculated Bond Distances for Aqueous Lanthanum(III) Chloride Species This interactive table provides average bond lengths for various hydrated lanthanum chloride complexes as determined by Density Functional Theory calculations. cdnsciencepub.com

SpeciesLa-Cl Bond Length (Å)Average La-O (equatorial) Bond Length (Å)Average La-O (axial) Bond Length (Å)
[La(H₂O)₉]³⁺N/A2.5812.557
[LaCl(H₂O)₈]²⁺2.612--
[LaCl₂(H₂O)₅]⁺2.825--
LaCl₃(H₂O)₄⁰2.912--

Data sourced from computational studies. cdnsciencepub.com The structures for the chloro-complexes represent the minimum energy configurations found.

Molecular Dynamics (MD) Simulations for Solvation Structures

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior and structure of molecules and ions in solution. For lanthanum(III) chloride, MD simulations provide a detailed picture of the solvation shell structure and the dynamics of ligand exchange. researchgate.net

In aqueous solutions, MD simulations have been instrumental in determining the coordination number (CN) of the La³⁺ ion. researchgate.net Studies consistently show that in dilute solutions, the La³⁺ ion is primarily hydrated by nine water molecules, forming a [La(H₂O)₉]³⁺ complex. cdnsciencepub.comnih.gov As the concentration of chloride ions increases, MD simulations can model the formation of inner-sphere and outer-sphere ion pairs. nih.gov For instance, in most LaCl₃ solutions, chloride is found in the second solvation shell, but at very high concentrations (e.g., 5 M), it can enter the first solvation shell. nih.gov

MD simulations have also been used to explore the solvation of La³⁺ in non-aqueous solvents and mixtures. researchgate.netresearchgate.netnih.gov For example, in methanol (B129727), simulations have shown that nitrate anions can form inner-sphere complexes with La³⁺, a behavior different from that in water where the salt is more dissociated. researchgate.net In molten LaCl₃, MD simulations, particularly those using machine learning potentials based on ab initio data, have been employed to investigate the local structure, revealing dominant sevenfold and eightfold coordination structures. researchgate.net

The combination of MD simulations with experimental techniques like X-ray absorption spectroscopy (XAS) provides a robust approach to validate and refine the structural models obtained from the simulations. researchgate.netresearchgate.net This combined approach has been used to study La(NO₃)₃ solutions in water and methanol, confirming the formation of inner-sphere complexes in methanol. researchgate.net

Table 2: Coordination of La³⁺ in Different Solvents from MD Simulations This interactive table summarizes the coordination environment of the Lanthanum(III) ion in various solutions as revealed by Molecular Dynamics simulations.

Solvent/SystemPrimary Solvating SpeciesTypical Coordination Number (CN)Key FindingReference
Dilute Aqueous SolutionWater (H₂O)9La³⁺ is surrounded by nine water molecules in the first solvation shell. nih.gov nih.gov
Concentrated Aqueous Solution (5 M LaCl₃)Water (H₂O), Chloride (Cl⁻)< 9 (water)Chloride ion enters the first solvation shell. nih.gov nih.gov
Molten LaCl₃Chloride (Cl⁻)7-8Network structure composed of corner-, edge-, and face-sharing configurations. researchgate.net researchgate.net
Methanol (La(NO₃)₃ solution)Methanol (CH₃OH), Nitrate (NO₃⁻)10Nitrate anions form inner-sphere complexes with La³⁺. researchgate.netnih.gov researchgate.netnih.gov

Quantum Chemical Calculations for Metal-Ligand Interactions

Quantum chemical calculations are essential for understanding the nature of the bonding between the lanthanum(III) ion and its ligands. rsc.org These methods go beyond simple structural prediction to probe the electronic interactions that govern complex stability and reactivity.

The bonding in lanthanide complexes, including those of lanthanum(III) chloride, is generally considered to be predominantly ionic or electrostatic. rsc.orgacs.org This is attributed to the core-like nature of the 4f orbitals, which are well-shielded and have limited participation in covalent bonding. rsc.orgacs.org Quantum chemical calculations, such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses, support this view. rsc.orgresearchgate.neteuropa.eu These analyses typically show small charge transfer from the ligand to the metal and limited electron sharing, which are characteristic of ionic interactions. researchgate.neteuropa.eu

These computational methods can quantify the degree of covalency. When comparing lanthanide complexes to their actinide counterparts, calculations often reveal a greater degree of covalent character in the actinide-ligand bonds, highlighting the different roles of 4f versus 5f orbitals in chemical bonding. researchgate.net For lanthanum complexes with various ligands, quantum chemical calculations help to elucidate how factors like ligand type, chelation, and steric bulk influence the metal-ligand interaction. nih.gov For example, in complexes with phosphoramide (B1221513) ligands, calculations can rationalize how the ligand's binding mode (monodentate vs. bidentate) adapts to the steric and electrostatic environment at the metal center. nih.gov

Ab Initio Studies of Ion Pairs and Hydration

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate framework for studying the hydration and ion-pairing behavior of lanthanum(III) chloride. These methods are particularly valuable for investigating small, well-defined systems like ion-water clusters or ion pairs in detail.

Ab initio studies, often in the form of ab initio molecular dynamics (AIMD), have been used to investigate the structure of the hydration shells around the La³⁺ ion. These studies confirm the preference for a nine-coordinate aqua ion, [La(H₂O)₉]³⁺, and provide precise information on the geometry and dynamics of the water molecules in the first and second hydration shells. nih.gov

The formation of ion pairs between La³⁺ and Cl⁻ in aqueous solution has also been a focus of ab initio investigations. These calculations can determine the relative stability of different types of ion pairs: contact ion pairs (CIPs), where the ions are in direct contact; solvent-shared ion pairs (SSIPs), where a single layer of solvent molecules separates the ions; and solvent-separated ion pairs (2SIPs), with two or more solvent layers in between. Studies on lanthanum salt solutions indicate that the formation of chloro-complexes is relatively weak, and they tend to dissociate upon dilution. rsc.orgd-nb.info Ab initio calculations help to understand the subtle energy differences between these various associated and dissociated states. acs.org By modeling small clusters, such as [LaCl(H₂O)ₙ]²⁺, these methods can accurately predict bond lengths and vibrational frequencies, providing a fundamental understanding of the forces at play in ion pair formation. cdnsciencepub.com

Environmental Research Applications Adsorption Focused

Adsorption of Inorganic Contaminants from Aqueous Solutions

The use of lanthanum-based materials is a focal point of research for sequestering harmful inorganic anions from water. These materials are often synthesized by immobilizing lanthanum onto various support matrices to enhance surface area, stability, and adsorption capacity.

Lanthanum exhibits a remarkably high affinity for phosphate (B84403), a primary contributor to the eutrophication of water bodies. This affinity is the basis for its efficacy in phosphate removal. When introduced into phosphate-laden water, lanthanum ions react with phosphate ions to form a highly insoluble precipitate, lanthanum phosphate (LaPO₄), effectively removing phosphate from the solution. ecologixsystems.comnetsolwater.comecologixsystems.com This process can reduce phosphate concentrations to levels below 10 parts per billion (<0.01 mg/L). ecologixsystems.comnetsolwater.comecologixsystems.com

Research has focused on developing advanced adsorbents by modifying various substrates with lanthanum. These modifications aim to create materials with high surface areas and numerous active sites for phosphate binding. For instance, studies have demonstrated that lanthanum-modified biochar, mesoporous silica, and other composite materials exhibit significantly enhanced phosphate adsorption capacities. deswater.comacs.org Research published in the journal Algal Research showed that materials treated with lanthanum chloride could remove over 99% of phosphorus from water, even at high initial concentrations. fau.edu The primary mechanism involves the formation of rhabdophane (B76276) (LaPO₄·H₂O), which permanently traps the phosphorus. fau.edu

The adsorption capacity of these materials is a key performance metric. The Langmuir isotherm model is frequently used to describe the adsorption process, indicating a chemical adsorption mechanism. deswater.com

Phosphate Adsorption Capacities of Various Lanthanum-Based Adsorbents

Adsorbent MaterialMaximum Adsorption Capacity (mg/g)Reference
Lanthanum-loaded Biochar (LCBC)~666.67 acs.org
La(OH)₃/CK-DETA173.3 acs.org
Lanthanum Carbonate (La₂(CO₃)₃)106.6 frontiersin.org
Lanthanum-modified Mesoporous Silica (MS-La)27.98 deswater.com

Beyond phosphate, lanthanum-based adsorbents have shown significant potential for the removal of other toxic inorganic anions, such as arsenic (in the form of arsenate) and fluoride (B91410). researchgate.net Functionalizing materials like activated carbons and lignocellulosic wastes with lanthanum enhances their capacity to capture these pollutants. researchgate.net

For arsenic removal, lanthanum-impregnated activated alumina (B75360) has been shown to have a 2-3 times higher adsorption capacity than unmodified alumina. nih.gov Spectroscopic studies and density functional theory (DFT) calculations have revealed that both As(III) and As(V) form monodentate surface complexes on these materials through strong As-O-La coordinative bonds. nih.gov Similarly, lanthanum carbonate has been investigated as an effective agent for removing fluorine from rare earth chloride solutions, where it forms stable REFCO₃ precipitates. mdpi.com The simultaneous adsorption of multiple pollutants, such as arsenate and fluoride, can be antagonistic, with the presence of one anion potentially inhibiting the adsorption of the other. researchgate.netresearchgate.net

Arsenic and Fluoride Adsorption by Lanthanum-Functionalized Adsorbents

Adsorbent MaterialPollutantAdsorption Capacity (mg/g)Reference
Lanthanum-functionalized Activated CarbonArsenic (V)0.1 – 9.2 researchgate.net
Lanthanum-functionalized Activated CarbonFluoride1.3 – 9.2 researchgate.net

Mechanistic Understanding of Adsorption Processes

The high efficiency of lanthanum-based adsorbents is attributed to a combination of physical and chemical processes occurring at the solid-liquid interface. The primary mechanisms include ligand exchange, the formation of surface complexes, and electrostatic interactions. nih.gov

Ligand exchange is a crucial chemical mechanism in the adsorption of anions like phosphate and arsenate onto lanthanum-modified surfaces. deswater.comnih.gov This process involves the displacement of surface functional groups, typically hydroxyl groups (-OH) or carbonate ions (CO₃²⁻), by the target anion from the solution. researchgate.netmdpi.com The lanthanum centers on the adsorbent act as Lewis acids, facilitating the exchange and leading to the formation of stable, inner-sphere complexes with the contaminant anions. acs.org This direct bonding is a key reason for the high selectivity and strong binding observed in these systems. deswater.com

Surface complexation models provide a molecular-level description of the adsorption process, treating it as a series of chemical reactions between the adsorbate and specific sites on the adsorbent surface. psu.edu These models account for the formation of distinct chemical species on the surface, such as inner-sphere and outer-sphere complexes. For the adsorption of arsenic on lanthanum-impregnated alumina, research indicates the formation of monodentate As-O-La surface complexes. nih.gov This is a significant finding, as arsenic typically forms bidentate complexes on other metal oxide surfaces. nih.gov In cases of high phosphate concentration, surface precipitation of lanthanum phosphate can also be a dominant removal mechanism. cambridge.org

Electrostatic attraction is another fundamental force driving the adsorption process. nih.gov The surface charge of lanthanum-based adsorbents is highly dependent on the pH of the solution. acs.orgacs.org In acidic to neutral conditions, the surface is often protonated, acquiring a net positive charge. acs.org This positive charge electrostatically attracts negatively charged anions such as H₂PO₄⁻, HPO₄²⁻, fluoride, and arsenate species from the solution to the adsorbent surface. mdpi.com While often an initial step, this electrostatic interaction facilitates the subsequent, stronger binding through mechanisms like ligand exchange and surface complexation. deswater.comacs.org

Development and Evaluation of Lanthanum-Incorporated Adsorbents

The incorporation of lanthanum into various substrate materials has been a significant area of research for developing high-performance adsorbents for environmental remediation, particularly for the removal of anionic contaminants from water. The strong affinity of lanthanum for phosphate, as well as other pollutants like arsenic and fluoride, drives this research. ccspublishing.org.cntandfonline.com Lanthanum-based adsorbents are being developed to offer high efficiency, selectivity, and stability. researchgate.net The strategy often involves dispersing lanthanum compounds onto porous support materials, which helps to overcome the aggregation of lanthanum nanoparticles and increases the number of exposed active sites for adsorption. nih.govacs.org

A variety of materials have been explored as carriers for lanthanum, including carbon materials, clay minerals, porous silica, polymers, and industrial wastes. nih.gov The resulting lanthanum-incorporated adsorbents have demonstrated considerable potential for water purification. tandfonline.com The primary mechanisms involved in the adsorption process by these materials include ligand exchange, electrostatic attraction, and surface complexation. tandfonline.comresearchgate.net

Research has focused on optimizing the synthesis methods to enhance the adsorptive properties of these materials. For instance, a porous adsorbent composed of highly dispersed lanthanum hydroxide (B78521) on amino-functionalized Caragana korshinskii nanowires was developed through a simple amination and decoration process. nih.gov This method aimed to solve the issue of agglomeration of lanthanum hydroxide, thereby improving its dispersion and accessibility for phosphate adsorption. nih.gov Similarly, lanthanum has been incorporated into activated palygorskite, a type of fibrous clay mineral, to create a stable and nontoxic adsorbent for phosphorus removal from lake water. mdpi.com

The modification of biochar with lanthanum is another promising approach. mdpi.com Biochar, a carbon-rich material produced from the thermal decomposition of biomass, serves as a cost-effective and porous support. nih.gove3s-conferences.org Loading lanthanum onto biochar can significantly enhance its adsorption capacity for pollutants. mdpi.comnih.gov For example, a novel metal-organic framework (MOF) modified biochar composite, MIL-88b@BC, was developed for the recovery of lanthanum itself from water, showcasing the versatility of these composite materials. biochartoday.com

Zeolites, with their well-defined porous structures, have also been extensively studied as substrates for lanthanum incorporation. researchgate.netresearchgate.net The addition of lanthanum to zeolites can enhance their stability, particularly in acidic conditions, and improve their adsorption capabilities over a wider pH range. researchgate.net Lanthanum-modified zeolites have shown effectiveness in removing pollutants like phosphate from water. researchgate.netmdpi.com

The performance of these lanthanum-incorporated adsorbents is evaluated based on several factors, including their maximum adsorption capacity, the kinetics of the adsorption process, and their reusability. The following tables provide a summary of detailed research findings for various lanthanum-incorporated adsorbents.

Table 1: Performance of Lanthanum-Incorporated Adsorbents for Phosphate Removal

Adsorbent Maximum Adsorption Capacity (mg P/g) Equilibrium Time pH Range for Optimal Adsorption Reusability
La(OH)₃/CK-DETA 173.3 50 min Not specified 85% removal after 4 cycles
La-REC 147.6 Not specified 4.0 - 7.0 Not specified
Lanthanum hydroxide loaded on molecular sieve (LHMS) Not specified Not specified 4.0 - 7.0 Not specified
La-modified bentonite (B74815) clay (Phoslock®) Not specified Not specified Not specified Not specified
La-modified drinking water treatment residue (DWTR) with 5% La Substantially enhanced rapid immobilization Not specified Not specified Not specified
Lanthanum-doped aluminum pillared clay (LaAl-PILC) ~1.3 times that of Al-PILC Not specified Acidic conditions Reduction in capacity with repetitive cycles
Lanthanum modified zeolite (LMZ) Not specified Not specified Not specified Not specified
La/Al-hydroxide composite (LAH) (5.3% La) 76.3 (at pH 4.0), 45.3 (at pH 8.5) Not specified 4.0 and 8.5 Not specified
La-modified sludge biochar (LaSBC) Not specified Not specified Not specified 72.3% capacity retention after 6 cycles

Table 2: Research Findings on Lanthanum-Incorporated Adsorbents

Adsorbent Key Findings
La(OH)₃/CK-DETA The adsorbent exhibits an ultrahigh adsorption capacity and fast adsorption rate for phosphate. It also shows excellent selectivity and anti-interference ability in the presence of common anions. nih.govacs.org
La-REC This composite of lanthanum compounds on rectorite nanoclay demonstrates a superior adsorption capacity for phosphate and high performance in a pH range of 4.0 to 7.0. researchgate.net
Lanthanum-modified biochar The modification of biochar with lanthanum successfully introduces lanthanum-containing functional groups, which significantly improves the complexation performance and ion-exchange capacity for phosphate removal. mdpi.com
La-zeolite (La-Z) In polluted lake water, the addition of 2 g/L of La-Z decreased the phosphate concentration from 5.34 mg/L to 0.032 mg/L. mdpi.com
Lanthanum-treated activated palygorskite This material was developed to adsorb realistic amounts of phosphate from lake water (typically 0.13–0.22 mg/L) and was found to be stable and nontoxic. mdpi.com
MIL-88b@BC This MOF-modified biochar composite showed a high adsorption capacity for La³⁺ (288.89 mg/g) and could be recycled multiple times without significant loss of performance. biochartoday.com

Q & A

Q. What are the optimal methods for synthesizing anhydrous Lanthanum(III) chloride, and how can purity be verified?

Anhydrous LaCl₃ is typically synthesized via the ammonium chloride route. Lanthanum oxide (La₂O₃) is heated with NH₄Cl at 200–250°C to form ammonium pentachlorolanthanate ([NH₄]₂LaCl₅), followed by vacuum decomposition at 350–400°C to yield pure LaCl₃ . Purity verification requires:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify trace metal impurities.
  • Thermogravimetric Analysis (TGA) to confirm absence of hydrated or ammonium residues.
  • X-ray Diffraction (XRD) to validate crystallinity and phase purity .

Q. How should researchers handle hygroscopicity and hydration state variability in LaCl₃ during experimental workflows?

LaCl₃ is highly hygroscopic, requiring storage in airtight containers under inert gas (e.g., argon). For hydration control:

  • Dehydration : Heat hydrated forms (e.g., heptahydrate) at 120°C under vacuum for 24 hours .
  • Hydration Monitoring : Use Karl Fischer titration to quantify residual water content .
  • Experimental Consistency : Standardize reaction conditions (humidity-controlled gloveboxes) to mitigate variability .

Q. What spectroscopic techniques are most effective for quantifying La³⁺ ions in complex matrices?

Atomic Absorption Spectroscopy (AAS) with a CsCl-LaCl₃ buffer (e.g., 10 g/L CsCl + 100 g/L La) minimizes ionization interference and enhances sensitivity for La³⁺ detection. Calibration requires matrix-matched standards to account for signal suppression in biological or environmental samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for LaCl₃ (e.g., solubility, decomposition temperatures)?

Discrepancies often arise from hydration state differences or impurities. Mitigation strategies include:

  • Critical Data Evaluation : Cross-reference IUPAC Solubility Data Series for validated datasets .
  • Replication : Reproduce experiments using high-purity LaCl₃ (≥99.99% REO) and controlled hydration .
  • Statistical Analysis : Apply weighted averages and error propagation models to reconcile conflicting values .

Q. What experimental design considerations are critical for studying LaCl₃ as a calcium channel blocker in biochemical systems?

  • Concentration Gradients : Use 1–10 µM LaCl₃ to avoid non-specific cation channel inhibition .
  • Control Experiments : Include lanthanide-free buffers and chelating agents (e.g., EDTA) to isolate La³⁺ effects.
  • Validation : Pair electrophysiological measurements (e.g., patch-clamp) with fluorescent calcium indicators (e.g., Fura-2) for cross-modal verification .

Q. How can researchers optimize LaCl₃-doped scintillators for enhanced radiation detection efficiency?

  • Doping Protocols : Incorporate Ce³⁺ (0.1–1 mol%) into LaCl₃ matrices via solid-state reaction at 800°C under reducing atmospheres (e.g., H₂/N₂) to enhance luminescence .
  • Performance Metrics : Quantify light yield and decay time using photomultiplier tubes (PMTs) and time-correlated single-photon counting (TCSPC) .

Methodological Challenges

Q. What strategies mitigate interference from LaCl₃ in trace metal analysis during environmental sampling?

  • Matrix Separation : Pre-concentrate samples using ion-exchange resins (e.g., Chelex-100) to isolate La³⁺ from competing ions (e.g., Fe³⁺, Al³⁺) .
  • Standard Addition Method : Spiked recovery experiments validate accuracy in complex matrices like soil leachates .

Q. How should researchers address discrepancies in reported melting points for LaCl₃ hydrates?

  • Hydrate Identification : Use Differential Scanning Calorimetry (DSC) to distinguish between hexahydrate (melting at 91°C with decomposition) and heptahydrate (92–93°C) .
  • Controlled Atmosphere Analysis : Perform thermal studies under inert gas to prevent oxidation-induced data skewing .

Data Analysis & Reporting

Q. What statistical frameworks are recommended for validating LaCl₃ reactivity data in catalysis studies?

  • Error Analysis : Report standard deviations from triplicate experiments and use ANOVA to assess significance .
  • Kinetic Modeling : Fit time-resolved catalytic data (e.g., Arrhenius plots) using nonlinear regression tools (e.g., OriginLab) .

Q. How can researchers ensure reproducibility in LaCl₃-based synthesis protocols across laboratories?

  • Detailed Metadata : Document hydration state, particle size (via SEM), and storage history .
  • Collaborative Validation : Share raw datasets (e.g., XRD, TGA) via open-access repositories for cross-lab benchmarking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.